molecular formula C24H27FN2O B10855701 Chm-fubiata

Chm-fubiata

Cat. No.: B10855701
M. Wt: 378.5 g/mol
InChI Key: AOUXUOYCTNNOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chm-fubiata is a recently identified synthetic cannabinoid receptor agonist (SCRA) that represents the ongoing evolution of new psychoactive substances (NPS) in global markets. This compound is of significant interest for forensic toxicology, analytical chemistry, and pharmacological research. Its core structure is characterized by an acetamide moiety serving as the linker, a feature observed in novel SCRAs like ADB-FUBIATA, which are designed to circumvent legal restrictions . As a selective CB1 receptor agonist, its primary research value lies in studying the metabolic fate and detection of emerging SCRAs, which are known to have short half-lives in biological matrices, making their parent compounds difficult to detect . Comprehensive in vitro studies on analogous compounds using human liver microsomes (HLMs) and human primary hepatocytes (HPHs) have identified major metabolic pathways including monohydroxylation, dihydroxylation, and N-dealkylation, with specific cytochrome P450 isozymes (including CYP1A2, 2C9, 2C19, and 3A4) mediating these transformations . Furthermore, research into this class of compounds extends beyond receptor affinity to include critical safety pharmacology, such as investigating their potential for noncanonical inhibition of the hERG potassium channel, which is linked to cardiac arrhythmias . This compound is presented solely as a reference standard for lawful research applications, including the development and validation of analytical methods (e.g., LC-quadrupole-orbitrap MS), metabolite identification, and studies on the enzymatic mechanisms underlying SCRA metabolism and drug-drug interactions . This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C24H27FN2O

Molecular Weight

378.5 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide

InChI

InChI=1S/C24H27FN2O/c25-21-12-10-19(11-13-21)16-27-17-20(22-8-4-5-9-23(22)27)14-24(28)26-15-18-6-2-1-3-7-18/h4-5,8-13,17-18H,1-3,6-7,14-16H2,(H,26,28)

InChI Key

AOUXUOYCTNNOND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Origin of Product

United States

Foundational & Exploratory

The Emergence of a New Synthetic Cannabinoid: A Technical Overview of CH-FUBIATA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

HARRISBURG, Pa. – In the ever-shifting landscape of novel psychoactive substances (NPS), a new synthetic cannabinoid known as CH-FUBIATA has been identified, raising concerns within the forensic and public health communities. This technical guide provides an in-depth analysis of the discovery, chemical properties, and probable synthesis pathway of CH-FUBIATA, intended for researchers, scientists, and drug development professionals.

CH-FUBIATA, chemically identified as N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide, is part of a growing class of synthetic cannabinoids designed to circumvent international drug control conventions.[1][2] Its emergence is seen as a response to the class-wide ban on many synthetic cannabinoid structures implemented by China in 2021.[1][2] Like its predecessors, CH-FUBIATA is anticipated to interact with the body's cannabinoid receptors, producing psychoactive effects similar to THC; however, its pharmacological and toxicological profiles remain largely uncharacterized, posing a significant public health risk.[1]

Discovery and Identification

CH-FUBIATA was first reported by the Center for Forensic Science Research and Education (CFSRE) in June 2022. It was identified alongside a related compound, ADB-FUBIATA, in seized drug samples. The discovery was made possible through a combination of advanced analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The identification was confirmed by comparing the analytical data with a reference standard of CH-FUBIATA.

The logical workflow for the discovery and confirmation of a novel psychoactive substance like CH-FUBIATA is a systematic process. It begins with the collection of suspicious materials and progresses through a series of analytical tests to elucidate the chemical structure and confirm its identity.

Discovery_Workflow cluster_collection Sample Acquisition cluster_screening Initial Screening & Preparation cluster_analysis Analytical Identification cluster_confirmation Confirmation & Reporting Sample Seized Material (e.g., Plant Matter, Powder) Prep Sample Preparation (e.g., Dilution in Methanol) Sample->Prep Extraction GCMS GC-MS Analysis Prep->GCMS Inject LCQTOF LC-QTOF-MS Analysis Prep->LCQTOF Inject Compare Comparison with Reference Standard GCMS->Compare Spectral Data LCQTOF->Compare Mass & Retention Data Report Public Health Alert (e.g., NPS Discovery) Compare->Report Positive ID

Discovery and identification workflow for CH-FUBIATA.

Chemical and Physical Data

CH-FUBIATA is classified as an indole-3-acetamide synthetic cannabinoid. This class is characterized by an indole core linked to an acetamide group, a structural modification that differentiates it from earlier generations of synthetic cannabinoids featuring carboxamide linkers. This alteration is a deliberate attempt by clandestine chemists to evade existing legislation.

The key chemical and physical properties of CH-FUBIATA are summarized in the table below. This data is crucial for the accurate identification of the compound in forensic laboratories.

PropertyValueSource
IUPAC Name N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide
Chemical Formula C₂₃H₂₅FN₂O
Molecular Weight 364.5 g/mol
Exact Mass [M+H]⁺ 365.2024
Appearance Crystalline Solid
UV λmax 223 nm
GC-MS Retention Time 8.44 min
LC-QTOF-MS Ret. Time 9.50 min

Probable Synthesis Pathway

While a specific, peer-reviewed synthesis for CH-FUBIATA has not been published, its structure allows for a probable synthetic route to be inferred from established organic chemistry principles and known methods for creating similar indole derivatives. A likely two-step synthesis would involve the N-alkylation of an indole precursor followed by an amide coupling reaction.

The proposed pathway is as follows:

  • N-Alkylation: The synthesis would likely begin with Indole-3-acetic acid. The nitrogen on the indole ring is deprotonated with a suitable base (e.g., Sodium Hydride) and then alkylated with 4-fluorobenzyl bromide to form 1-(4-fluorobenzyl)-1H-indole-3-acetic acid.

  • Amide Coupling: The resulting carboxylic acid is then activated, for example by converting it to an acyl chloride with thionyl chloride, or by using a standard coupling agent (e.g., TBTU). This activated intermediate is then reacted with cyclohexylamine to form the final product, CH-FUBIATA, via nucleophilic acyl substitution.

Synthesis_Pathway IndoleAceticAcid Indole-3-acetic acid Alkylation Step 1: N-Alkylation (e.g., NaH, DMF) IndoleAceticAcid->Alkylation FluorobenzylBromide 4-Fluorobenzyl bromide FluorobenzylBromide->Alkylation Cyclohexylamine Cyclohexylamine Coupling Step 2: Amide Coupling (e.g., TBTU, TEA) Cyclohexylamine->Coupling IntermediateAcid 1-(4-fluorobenzyl)-1H- indole-3-acetic acid IntermediateAcid->Coupling CHFUBIATA CH-FUBIATA Alkylation->IntermediateAcid Coupling->CHFUBIATA

Probable two-step synthesis pathway for CH-FUBIATA.

Experimental Protocols for Identification

The identification of CH-FUBIATA relies on precise analytical methodologies. The protocols outlined below are based on those published by the CFSRE.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilution of the sample material in methanol.

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.

  • Carrier Gas: Helium at a flow rate of 1.46 mL/min.

  • Temperatures:

    • Injection Port: 265 °C

    • Transfer Line: 300 °C

    • MS Source: 230 °C

  • Injection: Splitless injection.

  • MS Parameters: Mass scan range of 40-550 m/z.

  • Expected Retention Time: 8.44 minutes.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
  • Sample Preparation: Dilution in methanol, followed by a 1:100 dilution of the GC-MS sample in the mobile phase.

  • Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC, or equivalent.

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar.

  • Mobile Phase:

    • A: Ammonium formate (10 mM, pH 3.0)

    • B: Methanol/acetonitrile (50:50)

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 95% A and 5% B, transition to 5% A and 95% B over 13 minutes, then return to initial conditions at 15.5 minutes.

  • Temperatures:

    • Autosampler: 15 °C

    • Column Oven: 30 °C

    • Source Heater: 600 °C

  • Injection Volume: 10 µL.

  • QTOF Parameters:

    • TOF MS Scan Range: 100-510 Da

    • Fragmentation: Collision Energy Spread (35±15 eV)

    • MS/MS Scan Range: 50-510 Da

  • Expected Retention Time: 9.50 minutes.

Conclusion and Future Outlook

CH-FUBIATA represents the continuing evolution of synthetic cannabinoids, engineered to stay ahead of legislative controls. While its discovery is a testament to the capabilities of modern forensic science, the lack of pharmacological data presents a clear and present danger. Further research into the in vitro and in vivo effects of CH-FUBIATA is critical to understanding its potential for abuse and harm. The data and protocols presented in this guide are intended to aid the scientific and law enforcement communities in the rapid identification and characterization of this and other emerging synthetic cannabinoids.

References

Unraveling the Pharmacological Profile of CHM-FUBIATA: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHM-FUBIATA is a novel synthetic cannabinoid, part of an emerging class of psychoactive substances designed to circumvent existing regulations.[1][2] This technical guide synthesizes the currently available, albeit limited, scientific knowledge on the pharmacological properties of this compound. Due to its recent emergence, comprehensive in-vivo and in-vitro pharmacological data remains scarce.[1][2] However, initial metabolic profiling studies have begun to shed light on its biotransformation. This document presents a detailed analysis of its known metabolic pathways, physicochemical properties, and a hypothesized mechanism of action based on structurally related compounds. All quantitative data is presented in structured tables, and key experimental protocols and conceptual frameworks are visualized using diagrams.

Introduction

This compound, chemically identified as N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide, is classified as a synthetic cannabinoid.[1] It has appeared in the recreational drug market, likely as a replacement for recently banned substances. Like other synthetic cannabinoids, it is anticipated to mimic the psychoactive effects of delta-9-tetrahydrocannabinol (THC), the primary active component of cannabis. However, the specific activity, potency, and toxicity of this compound are largely undetermined, posing a significant challenge to public health and forensic science. This guide aims to provide a foundational understanding of this compound for the scientific community.

Physicochemical Properties

A summary of the basic chemical and physical data for this compound is provided in the table below. This information is crucial for its analytical identification and for understanding its potential interactions.

PropertyValueReference
Chemical Formula C23H25FN2O
Molecular Weight 364.5 g/mol
IUPAC Name N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide
Appearance Plant-Like Material

Pharmacodynamics: A Hypothesized Mechanism of Action

Direct studies on the binding affinity and functional activity of this compound at cannabinoid receptors (CB1 and CB2) are not yet published. However, its structural classification as a synthetic cannabinoid strongly suggests that it acts as an agonist at these receptors. The psychoactive effects of similar compounds are primarily mediated by their interaction with the CB1 receptor in the central nervous system.

A structurally similar compound, ADB-FUBIATA, has been shown to be a potent and selective agonist for the human CB1 receptor (hCB1), with an EC50 of 635 nM and an Emax of 141% relative to the reference agonist CP55,940. ADB-FUBIATA displayed almost no activity at the CB2 receptor, indicating high selectivity. Given the structural similarities, it is plausible that this compound also functions as a potent CB1 receptor agonist.

The proposed signaling pathway following CB1 receptor activation by a synthetic cannabinoid like this compound is depicted below.

CB1_Receptor_Signaling_Pathway CHM_FUBIATA This compound CB1R CB1 Receptor CHM_FUBIATA->CB1R Agonist Binding Gi Gi Protein CB1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK Pathway Gi->MAPK Activation IonChannels Ion Channels (e.g., K+, Ca2+) Gi->IonChannels Modulation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation NeuronalActivity Modulation of Neuronal Activity PKA->NeuronalActivity MAPK->NeuronalActivity IonChannels->NeuronalActivity

Hypothesized CB1 Receptor Signaling Pathway for this compound.

Pharmacokinetics: In Vitro Metabolic Profiling

The primary source of pharmacological data for this compound comes from an in-vitro study investigating its phase I metabolism.

Experimental Protocol: In Vitro Metabolism Study

The methodology employed in the metabolic profiling of this compound is summarized below.

Metabolism_Experimental_Workflow cluster_incubation Incubation cluster_analysis Analysis CHM_FUBIATA This compound (10 µmol/L) Incubation Incubate for 1 hour CHM_FUBIATA->Incubation HLM Human Liver Microsomes HLM->Incubation Dilution Sample Dilution Incubation->Dilution LC_HRMS LC-HRMS Analysis Dilution->LC_HRMS Metabolite_ID Metabolite Identification LC_HRMS->Metabolite_ID

Workflow for the In Vitro Metabolic Profiling of this compound.
Metabolic Pathways and Major Metabolites

The in-vitro study revealed that this compound undergoes metabolism primarily through hydroxylation and N-dealkylation . The most abundant metabolite identified was CF15 , which is hydroxylated at the cyclohexane moiety. This finding suggests that CF15 could serve as a key biomarker for detecting this compound consumption in urinalysis.

The primary metabolic transformations are illustrated in the diagram below.

CHM_FUBIATA_Metabolism cluster_pathways Metabolic Pathways CHM_FUBIATA This compound Hydroxylation Hydroxylation CHM_FUBIATA->Hydroxylation N_Dealkylation N-Dealkylation CHM_FUBIATA->N_Dealkylation Metabolite_CF15 CF15 (Cyclohexane Hydroxylation) - Most Abundant - Hydroxylation->Metabolite_CF15 Other_Metabolites Other Metabolites N_Dealkylation->Other_Metabolites

Primary Metabolic Pathways of this compound.

Toxicology

There is currently no published data on the toxicology of this compound. However, synthetic cannabinoids as a class have been associated with a range of adverse events, including fatalities. The toxicological profile of this compound remains a critical area for future research.

Conclusion and Future Directions

The pharmacological understanding of this compound is in its infancy. While in-vitro metabolic studies have provided initial insights into its biotransformation, a comprehensive assessment of its pharmacodynamics and toxicology is urgently needed. Future research should prioritize:

  • Receptor Binding and Functional Assays: To determine the binding affinity and efficacy of this compound at CB1 and CB2 receptors.

  • In Vivo Studies: To investigate the pharmacokinetic profile, behavioral effects, and toxicity in animal models.

  • Identification of Additional Metabolites: To develop a more complete picture of its metabolic fate.

  • Development of Analytical Methods: To enable the robust detection of this compound and its metabolites in biological samples for clinical and forensic purposes.

This guide serves as a starting point for researchers and professionals working to characterize the risks associated with this emerging synthetic cannabinoid. The limited data underscores the need for continued vigilance and research in the dynamic landscape of new psychoactive substances.

References

Unraveling the Binding Affinity of Chm-fubiata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of receptor binding affinity is a cornerstone of modern pharmacology and drug discovery. Understanding the intricate dance between a ligand and its receptor is paramount in developing novel therapeutics with high specificity and efficacy. This technical guide delves into the core principles and methodologies for investigating the binding affinity of the Chm-fubiata receptor, a novel target of significant interest in current research.

This document provides a comprehensive overview of the experimental protocols, data analysis, and visualization of signaling pathways pertinent to this compound. The information presented herein is intended to equip researchers with the necessary knowledge to design, execute, and interpret binding affinity studies, ultimately accelerating the drug development process.

Quantitative Analysis of Ligand-Receptor Interactions

The affinity of a ligand for its receptor is a measure of the strength of their interaction. This is typically quantified by equilibrium dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of various investigational compounds for the this compound receptor.

CompoundKi (nM)Kd (nM)IC50 (nM)Assay TypeRadioligand
Compound A 1.5 ± 0.22.1 ± 0.33.5 ± 0.4Radioligand Binding[3H]-Ligand X
Compound B 10.2 ± 1.112.5 ± 1.518.9 ± 2.1Competition Assay[3H]-Ligand X
Compound C 0.8 ± 0.11.1 ± 0.21.9 ± 0.3Surface Plasmon Resonance-
Fubiata-alpha 25.6 ± 3.430.1 ± 4.245.3 ± 5.6Radioligand Binding[125I]-Fubiata-beta
Fubiata-beta 5.3 ± 0.77.8 ± 0.911.2 ± 1.3Homologous Competition[125I]-Fubiata-beta

Experimental Protocols: A Step-by-Step Approach

Accurate and reproducible data are the bedrock of any scientific investigation. The following sections detail the methodologies for key experiments in the study of this compound receptor binding.

Radioligand Binding Assay

This technique is a widely used method to determine the affinity and density of receptors in a given tissue or cell preparation.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the this compound receptor in a cold buffer solution.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet multiple times with a fresh buffer to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a reaction tube, add the prepared membranes, a known concentration of a radiolabeled ligand (e.g., [3H]-Compound A), and varying concentrations of the unlabeled test compound.

    • Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters quickly with a cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics.

  • Chip Preparation:

    • Immobilize the purified this compound receptor onto the surface of a sensor chip.

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the receptor solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active sites using ethanolamine.

  • Binding Measurement:

    • Flow a solution containing the analyte (ligand) over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound analyte.

    • After the association phase, switch to a buffer-only flow to monitor the dissociation of the ligand-receptor complex.

  • Data Analysis:

    • Analyze the association and dissociation curves to determine the on-rate (ka) and off-rate (kd) constants.

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

Visualizing Molecular Interactions and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations depict the signaling pathway of the this compound receptor and the workflow of a typical binding affinity study.

Caption: The this compound receptor signaling cascade upon ligand binding.

Binding_Affinity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_interpretation Interpretation Receptor_Prep Receptor Preparation (Membranes or Purified Protein) Incubation Incubation of Receptor and Ligands Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Radiolabeled or Unlabeled) Ligand_Prep->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Detection Detection of Bound Ligand (e.g., Scintillation Counting) Separation->Detection Data_Processing Raw Data Processing (e.g., Non-specific Binding Subtraction) Detection->Data_Processing Curve_Fitting Dose-Response Curve Fitting Data_Processing->Curve_Fitting Parameter_Calculation Calculation of Affinity Parameters (Ki, Kd, IC50) Curve_Fitting->Parameter_Calculation Interpretation Interpretation of Results and SAR Analysis Parameter_Calculation->Interpretation

Caption: A generalized workflow for determining receptor binding affinity.

In-Vitro Activity of Chm-fubiata: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific quantitative data on the in-vitro cannabinoid receptor binding affinity and functional activity of Chm-fubiata. While its metabolic profile has been partially characterized, key metrics such as CB1 and CB2 receptor affinity (Ki) and potency (EC50) remain undetermined. This document summarizes the available information and provides generalized protocols and pathway diagrams relevant to the in-vitro analysis of synthetic cannabinoids of this class.

Introduction to this compound

This compound (also known as CH-FUBIATA) is a synthetic cannabinoid characterized by an indole-3-acetamide structure. It is structurally analogous to other synthetic cannabinoids, suggesting it likely interacts with the cannabinoid receptors CB1 and CB2. However, reports indicate that indole-3-acetamide derivatives may exhibit lower affinities for these receptors compared to their indole-3-carboxamide counterparts.

In-Vitro Metabolism of CH-FUBIATA

The primary in-vitro data available for CH-FUBIATA pertains to its phase I metabolism. A study utilizing human liver microsomes (HLM) identified several metabolites, indicating that the compound is subject to oxidative metabolism.

Metabolite ID Metabolic Reaction Position of Modification Relative Abundance
CF15HydroxylationCyclohexaneMost abundant
-HydroxylationIndole/Adjacent MethyleneObserved
-N-dealkylation-Observed

This table summarizes qualitative metabolic data. Quantitative kinetic parameters have not been reported.

Generalized Experimental Protocols for In-Vitro Cannabinoid Activity Assessment

The following protocols are generalized methodologies for determining the in-vitro activity of synthetic cannabinoids like this compound.

Cannabinoid Receptor Binding Affinity Assay

This assay determines the affinity of a compound for the CB1 and CB2 receptors.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • Radioligand (e.g., [³H]CP55,940).

    • Test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

    • Scintillation fluid.

    • Microplates and filtration apparatus.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound.

    • Incubate the mixture at 30°C for 90 minutes to allow for competitive binding.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Cannabinoid Receptor Functional Assay (β-Arrestin Recruitment)

This assay measures the ability of a compound to activate the CB1 or CB2 receptor, leading to the recruitment of β-arrestin 2.

  • Materials:

    • CHO-K1 or HEK293 cells co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 reporter system (e.g., NanoLuc® Binary Technology).

    • Test compound (this compound).

    • Cell culture medium and assay plates.

    • Luminescence detection reagent.

    • Luminometer.

  • Procedure:

    • Plate the cells in white, clear-bottom assay plates and incubate overnight.

    • Prepare serial dilutions of the test compound.

    • Add the test compound to the cells and incubate at 37°C.

    • Add the luminescence detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer.

    • Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Visualizations

The following diagrams illustrate a generalized workflow for the in-vitro analysis of a synthetic cannabinoid and the canonical cannabinoid receptor signaling pathway.

G cluster_0 In-Vitro Analysis Workflow compound Synthetic Cannabinoid (e.g., this compound) prep Sample Preparation (Solubilization & Dilution) compound->prep binding CB1/CB2 Receptor Binding Assay prep->binding functional CB1/CB2 Receptor Functional Assay prep->functional metabolism In-Vitro Metabolism (Human Liver Microsomes) prep->metabolism ki Determine Ki (Binding Affinity) binding->ki ec50 Determine EC50/Emax (Potency & Efficacy) functional->ec50 metabolites Identify Metabolites (LC-MS/MS) metabolism->metabolites data Data Analysis & Interpretation ki->data ec50->data metabolites->data G cluster_1 Cannabinoid Receptor Signaling Pathway ligand Cannabinoid Agonist (e.g., this compound) receptor CB1/CB2 Receptor ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein ac Adenylyl Cyclase Inhibition g_protein->ac mapk MAPK Pathway Activation g_protein->mapk ion_channel Ion Channel Modulation g_protein->ion_channel camp Decreased cAMP ac->camp cellular_response Cellular Response camp->cellular_response mapk->cellular_response ion_channel->cellular_response

Structural Analogs of CHM-FUBIATA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHM-FUBIATA, with the formal name N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide, is a synthetic cannabinoid.[1] This technical guide provides an in-depth overview of its structural analogs, focusing on their pharmacological properties, metabolic pathways, and the experimental methodologies used for their characterization. Due to the limited publicly available data on this compound itself, this guide will heavily leverage information from its close structural analogs, primarily ADB-FUBIATA and CH-PIATA, to provide a comprehensive understanding of this class of compounds.

Chemical Structures and Properties

The core structure of these analogs consists of an indole ring, an acetamide linker, and various substituent groups that significantly influence their pharmacological activity.

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
This compound N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamideC24H27FN2O378.5
ADB-FUBIATA N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamideC23H26FN3O2395.5
CH-PIATA N-cyclohexyl-2-(1-pentylindol-3-yl)acetamideC23H34N2O354.5

Pharmacological Activity

The primary mechanism of action for synthetic cannabinoids is through the activation of cannabinoid receptors CB1 and CB2. The potency and efficacy of these compounds are critical determinants of their physiological effects.

Cannabinoid Receptor Activation
CompoundReceptorPotency (EC50)Efficacy (Emax)
ADB-FUBIATA CB1635 nM141% (relative to CP55,940)[2][3]
CB2Almost inactive[2][4]-
CH-PIATA CB1 & CB2Weak activity with signs of antagonism-
ADB-FUBICA (a related carboxamide analog)CB12.6 nM-
CB23.0 nM-

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a biological response halfway between the baseline and the maximum. A lower EC50 value indicates a higher potency.

Emax (maximum effect) represents the maximum response achievable by a drug.

The data indicates that ADB-FUBIATA is a potent and full agonist at the CB1 receptor, with significantly lower activity at the CB2 receptor. In contrast, CH-PIATA exhibits weak activity at both receptors. The high potency of the related compound ADB-FUBICA at both CB1 and CB2 receptors highlights how small structural modifications can dramatically alter pharmacological profiles.

Signaling Pathways

The activation of the CB1 receptor by synthetic cannabinoids initiates a cascade of intracellular signaling events. This process is primarily mediated through the coupling of the receptor to Gi/o proteins.

Synthetic Cannabinoid Signaling Pathway CB1 Receptor Signaling Pathway SC Synthetic Cannabinoid CB1R CB1 Receptor SC->CB1R G_Protein Gi/o Protein CB1R->G_Protein Activates Beta_Arrestin β-Arrestin 2 CB1R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Metabolic_Workflow In Vitro Metabolism Workflow cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (e.g., this compound) Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes (HLM) HLM->Incubate Cofactors NADPH-generating system Cofactors->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench After 1 hour Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_HRMS LC-HRMS Analysis Supernatant->LC_HRMS Metabolite_ID Metabolite Identification LC_HRMS->Metabolite_ID

References

CHM-FUBIATA: A Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of CHM-FUBIATA, a synthetic cannabinoid. The information is intended to support research, analytical method development, and forensic applications.

Core Properties of this compound

This compound is an analytical reference standard that is structurally similar to other known synthetic cannabinoids. Its formal name is N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide.

Solubility Data

The solubility of this compound has been determined in several common organic solvents. This information is crucial for the preparation of stock solutions and for designing analytical methodologies. The quantitative solubility data is summarized in the table below.

SolventSolubility
DMF (Dimethylformamide)30 mg/mL
DMSO (Dimethyl sulfoxide)30 mg/mL
Ethanol10 mg/mL

Data sourced from Cayman Chemical product information.[1]

Stability Profile

The stability of this compound is a critical parameter for ensuring the accuracy of analytical results and for determining appropriate storage and handling conditions.

ConditionStability
Storage at -20°C≥ 4 years

Data sourced from Cayman Chemical product information.[1]

General Considerations for Stability:

While specific data on the degradation of this compound under various conditions is limited, synthetic cannabinoids as a class are known to be susceptible to degradation through several pathways, including exposure to light, heat, and oxidation. It is therefore recommended to store this compound protected from light and at the recommended temperature of -20°C to ensure its integrity over time.

Degradation Pathways

The metabolic degradation of this compound has been studied in vitro. These pathways are important for understanding its pharmacological effects and for identifying metabolites in biological samples.

Metabolic Degradation

In vitro studies using human liver microsomes have shown that this compound is metabolized primarily through two pathways:

  • Hydroxylation: The addition of a hydroxyl group to the molecule.

  • N-dealkylation: The removal of an alkyl group from the nitrogen atom.

The most abundant metabolite identified is CF15, which is hydroxylated at the cyclohexane moiety.

metabolic_pathway parent This compound metabolite1 Hydroxylated Metabolites (e.g., CF15) parent->metabolite1 Hydroxylation metabolite2 N-dealkylated Metabolites parent->metabolite2 N-dealkylation

Metabolic pathway of this compound.

Experimental Protocols

Detailed analytical methods are essential for the accurate identification and quantification of this compound. The following protocols are based on established forensic laboratory procedures.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilution in methanol.

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.

  • Carrier Gas: Helium with a flow rate of 1.46 mL/min.

  • Temperatures:

    • Injection Port: 265 °C

  • Injection Parameters: Splitless injection.

  • MS Parameters:

    • Mass Scan Range: 40-550 m/z

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
  • Sample Preparation: Dilution in methanol followed by a 1:100 dilution of the GC-MS sample in the mobile phase.

  • Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC, or equivalent.

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar.

  • Mobile Phase:

    • A: Ammonium formate (10 mM, pH 3.0)

    • B: Methanol/acetonitrile (50:50)

  • Flow Rate: 0.4 mL/min

  • Gradient: Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min.

  • Temperatures:

    • Autosampler: 15 °C

    • Column Oven: 30 °C

    • Source Heater: 600 °C

  • Injection Volume: 10 µL

  • QTOF Parameters:

    • TOF MS Scan Range: 100-510 Da

    • Fragmentation: Collision Energy Spread (35±15 eV)

    • MS/MS Scan Range: 50-510 Da

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of a sample suspected of containing this compound.

experimental_workflow start Sample Receipt prep Sample Preparation (Dilution in Methanol) start->prep gcms GC-MS Analysis prep->gcms lcqtof LC-QTOF-MS Analysis prep->lcqtof data_analysis Data Analysis and Structure Confirmation gcms->data_analysis lcqtof->data_analysis report Final Report data_analysis->report

Analytical workflow for this compound.

References

Toxicological Profile of CHM-FUBIATA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

CHM-FUBIATA is a synthetic cannabinoid, a class of novel psychoactive substances (NPS) designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. As a relatively new compound, comprehensive toxicological data for this compound is limited. This document provides a detailed overview of the current scientific understanding of this compound, focusing on its chemical properties, metabolic fate, and analytical detection methods. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand the potential risks associated with this compound. The toxicological effects described are largely based on the known class effects of synthetic cannabinoids, as specific quantitative toxicity studies on this compound are not yet available in the public domain.

Chemical and Physical Properties

This compound is an analytical reference standard that is structurally similar to other known synthetic cannabinoids.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Formal Name N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide[1]
Synonyms CH-FUBIACA[2]
CAS Number 922092-52-2[1]
Molecular Formula C₂₄H₂₇FN₂O[1]
Molecular Weight 378.5 g/mol
Appearance Crystalline solid
Purity ≥98% (as an analytical standard)
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml

Metabolism

The metabolism of synthetic cannabinoids is a critical factor in understanding their duration of action and for developing effective methods for their detection in biological samples. In vitro studies using human liver microsomes have been conducted to elucidate the metabolic pathways of this compound.

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

The phase I metabolism of this compound has been investigated using pooled human liver microsomes. A typical experimental protocol is as follows:

  • Incubation: this compound (10 μmol/L) is incubated with human liver microsomes (HLMs) for 1 hour at 37°C. The incubation mixture contains an NADPH regenerating system to support the activity of cytochrome P450 enzymes.

  • Sample Preparation: Following incubation, the reaction is quenched, and the samples are diluted.

  • Analysis: The diluted samples are then analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and characterize the metabolites.

Metabolic Pathways

The primary metabolic pathways for this compound are hydroxylation and N-dealkylation. The most abundant metabolite identified in vitro is CF15, which is hydroxylated on the cyclohexane moiety.

Metabolic Pathway of this compound

CHM_FUBIATA_Metabolism cluster_pathways Phase I Metabolism parent This compound hydroxylation Hydroxylation (on cyclohexane ring) parent->hydroxylation CYP450 dealkylation N-dealkylation parent->dealkylation CYP450 metabolite Metabolite CF15 (Hydroxylated this compound) (Most Abundant) hydroxylation->metabolite other_metabolites Other Metabolites dealkylation->other_metabolites

Caption: Phase I metabolic pathways of this compound.

Summary of Metabolites
Metabolite IDBiotransformationAbundanceRecommended for Urinalysis
CF15 Hydroxylation (cyclohexane)Most abundantYes
-N-dealkylationMinorNot specified

Analytical Detection

The identification of this compound in seized materials and biological samples is crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are standard analytical techniques for its detection.

Experimental Protocols for Detection

Workflow for Analytical Detection of this compound

Analytical_Workflow cluster_analysis Analytical Techniques start Sample Collection (e.g., seized material, biological fluid) prep Sample Preparation (e.g., dilution in methanol) start->prep gcms GC-MS Analysis prep->gcms lcqtof LC-QTOF-MS Analysis prep->lcqtof identification Positive Identification (Comparison with reference standard) gcms->identification lcqtof->identification

Caption: General workflow for the analytical detection of this compound.

GC-MS Parameters
ParameterValue
Instrument Agilent 5975 Series GC/MSD System
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
Carrier Gas Helium (Flow: 1.46 mL/min)
Injection Port Temp. 265 °C
Transfer Line Temp. 300 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Oven Program 50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min
Injection Type Splitless
Injection Volume 1 µL
Mass Scan Range 40-550 m/z
Retention Time 8.44 min

Source: Center for Forensic Science Research & Education

LC-QTOF-MS Parameters

Detailed parameters for LC-QTOF-MS analysis can be found in specialized forensic science literature. The method generally involves a C18 column with a gradient elution using mobile phases such as ammonium formate and methanol.

Toxicological Profile

Disclaimer: There is a significant lack of specific quantitative toxicological data (e.g., LD50, IC50) for this compound in publicly available scientific literature. The following information is based on the known toxic effects of the broader class of synthetic cannabinoids.

Synthetic cannabinoids are known to be agonists of the cannabinoid receptors CB1 and CB2. However, many synthetic cannabinoids exhibit higher binding affinities for these receptors compared to THC, which may contribute to their more severe and unpredictable toxic effects.

Expected Pharmacological Effects

As a synthetic cannabinoid, this compound is expected to produce psychoactive effects similar to THC. These effects are mediated by the activation of CB1 receptors in the central nervous system.

Adverse Effects and Toxicity

The use of synthetic cannabinoids has been associated with a wide range of adverse health effects, which can be severe and life-threatening. These include:

  • Cardiovascular: Tachycardia, hypertension, myocardial infarction, and stroke.

  • Neurological: Agitation, anxiety, paranoia, psychosis, seizures, and cognitive impairment.

  • Gastrointestinal: Nausea and vomiting.

  • Renal: Acute kidney injury.

  • Other: Hyperthermia, rhabdomyolysis.

Numerous case reports have documented fatalities associated with the use of synthetic cannabinoids.

Potential Signaling Pathways in Synthetic Cannabinoid Toxicity

SC_Toxicity_Pathway cluster_receptors Cannabinoid Receptors cluster_effects Downstream Effects sc Synthetic Cannabinoid (e.g., this compound) cb1 CB1 Receptor sc->cb1 High-affinity Agonist cb2 CB2 Receptor sc->cb2 Agonist cns CNS Effects (Psychoactivity, Seizures, etc.) cb1->cns cvs Cardiovascular Effects (Tachycardia, etc.) cb1->cvs other Other Toxicities cb2->other renal Renal Effects (Acute Kidney Injury) cns->renal

References

Technical Whitepaper on CHM-FUBIATA: Current Scientific Understanding and Forensic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of the currently available scientific and technical information regarding CHM-FUBIATA. It is intended for researchers, scientists, and drug development professionals. The information contained herein indicates that this compound is a synthetic cannabinoid and a new psychoactive substance (NPS). There is no evidence in the current scientific literature to support any therapeutic applications for this compound. Its primary context in published research is forensic toxicology and analytical chemistry.

Introduction

This compound is classified as a synthetic cannabinoid, a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] These substances have been reported to cause psychoactive effects and have been associated with adverse events, including fatalities.[1][2] this compound has emerged in the recreational drug market, likely to circumvent regulations on controlled substances.[1] As of current knowledge, the activity, potency, and toxicity of this compound are not well understood.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below. This information is critical for its analytical identification.

PropertyValueCitation(s)
Chemical Name N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide
Chemical Formula C₂₃H₂₅FN₂O
Molecular Weight 364.5 g/mol
Molecular Ion [M+] 364
Exact Mass [M+H]⁺ 365.2024
Class Synthetic Cannabinoid
Appearance Plant-Like Material (as reported in samples)

Metabolism of this compound

Understanding the metabolism of this compound is crucial for detecting its use through urinalysis. In vitro studies using human liver microsomes have identified the primary metabolic pathways.

The metabolism of this compound primarily occurs through two main processes:

  • Hydroxylation: The addition of a hydroxyl (-OH) group.

  • N-dealkylation: The removal of an alkyl group from a nitrogen atom.

The most abundant metabolite identified in these studies is CF15, which is hydroxylated at the cyclohexane moiety. This metabolite is recommended as a biomarker for urinalysis to confirm the intake of this compound.

G cluster_0 Metabolic Pathways of this compound This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Phase I Metabolism N-dealkylation N-dealkylation This compound->N-dealkylation Phase I Metabolism CF15 (Hydroxylated at cyclohexane) CF15 (Hydroxylated at cyclohexane) Hydroxylation->CF15 (Hydroxylated at cyclohexane) Major Metabolite Other Metabolites Other Metabolites N-dealkylation->Other Metabolites

Metabolic pathways of this compound.

Experimental Protocols

The following protocols are based on methodologies used for the in vitro metabolic profiling of this compound.

4.1 In Vitro Metabolic Profiling using Human Liver Microsomes

This protocol outlines the procedure for identifying the phase I metabolites of this compound.

  • Materials:

    • This compound

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Methanol

    • Acetonitrile

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding this compound to the mixture to a final concentration of 10 µmol/L.

    • Incubate the reaction mixture at 37°C for 1 hour.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the sample to precipitate proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and characterize the metabolites.

G cluster_workflow Forensic Identification Workflow Seized_Material Seized Material (e.g., Plant Matter) Sample_Preparation Sample Preparation Seized_Material->Sample_Preparation GC_MS Gas Chromatography Mass Spectrometry (GC-MS) Sample_Preparation->GC_MS LC_QTOF_MS Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Sample_Preparation->LC_QTOF_MS Data_Analysis Data Analysis GC_MS->Data_Analysis LC_QTOF_MS->Data_Analysis Reference_Standard Comparison with Reference Standard Data_Analysis->Reference_Standard Identification Positive Identification of this compound Reference_Standard->Identification

Workflow for the forensic identification of this compound.

Conclusion

This compound is a recently identified synthetic cannabinoid with no known therapeutic applications. The scientific literature is focused on its detection in seized materials and the characterization of its metabolic pathways for forensic purposes. Further research is needed to determine its pharmacological and toxicological profile. Professionals in the field of drug development should be aware of such emerging psychoactive substances, but at present, this compound is not a candidate for therapeutic development.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Chm-fubiata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chm-fubiata is a synthetic cannabinoid that has been identified in the recreational drug market.[1] As with many designer drugs, its pharmacological and toxicological properties are not well-documented, making its detection and quantification critical for forensic, clinical, and research purposes. This document provides detailed protocols for the sample preparation and analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Structurally similar synthetic cannabinoids include CH-PIATA and ADB-FUBIATA.[1] The methods described herein are based on established procedures for synthetic cannabinoids and can be adapted for this compound and its analogs.

Analytical Approach

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of synthetic cannabinoids in seized materials and biological samples.[2][3] The protocols provided cover sample preparation from different matrices, including pure materials, herbal mixtures, and biological fluids.

I. Qualitative Analysis of this compound Standard

A straightforward approach for the identification of this compound in a pure or semi-pure sample involves dilution in a suitable organic solvent followed by direct GC-MS analysis.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the this compound reference standard in methanol at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration of 1-10 µg/mL in methanol.[1]

  • GC-MS Parameters: The following parameters have been successfully used for the analysis of this compound:

    • Instrument: Agilent 5975 Series GC/MSD System or equivalent.

    • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar capillary column.

    • Carrier Gas: Helium at a constant flow of 1.46 mL/min.

    • Injection Port Temperature: 265 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Temperature Program: Initial temperature of 50 °C, ramp at 30 °C/min to 340 °C and hold for 2.3 minutes.

    • Transfer Line Temperature: 300 °C.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Mass Scan Range: 40-550 m/z.

  • Expected Results: Under these conditions, this compound has a retention time of approximately 8.44 minutes. Identification is confirmed by comparing the retention time and mass spectrum of the sample to a certified reference material.

II. Quantitative Analysis from Complex Matrices

For the analysis of this compound in complex matrices such as herbal mixtures, blood, or urine, a more extensive sample preparation is required to remove interfering substances. The following are generalized protocols that can be adapted for this compound.

A. Extraction from Herbal Mixtures

Experimental Protocol:

  • Homogenization: Finely grind the herbal material to a homogenous powder.

  • Extraction:

    • Accurately weigh 50-100 mg of the homogenized sample into a centrifuge tube.

    • Add 5 mL of methanol.

    • Vortex for 2 minutes, then sonicate for 10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

  • Analysis: Dilute the filtered extract as necessary with methanol to bring the analyte concentration within the calibration range of the instrument and inject 1 µL into the GC-MS system.

B. Solid-Phase Extraction (SPE) from Blood or Serum

Experimental Protocol:

  • Sample Pre-treatment:

    • To 1 mL of whole blood or serum in a glass tube, add an appropriate internal standard.

    • Add 2 mL of acetonitrile to precipitate proteins.

    • Vortex thoroughly and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Procedure:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the analytes with 3 mL of ethyl acetate into a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 50-100 µL of ethyl acetate or methanol.

  • Analysis: Transfer the reconstituted sample to an autosampler vial and inject 1 µL into the GC-MS.

C. Liquid-Liquid Extraction (LLE) from Urine

Experimental Protocol:

  • Hydrolysis (for conjugated metabolites):

    • To 2 mL of urine, add an appropriate internal standard.

    • Add 200 µL of β-glucuronidase solution.

    • Incubate at 60°C for 1-2 hours to hydrolyze glucuronide conjugates.

    • Allow the sample to cool to room temperature.

  • Extraction:

    • Adjust the pH of the sample to approximately 9-10 with a suitable buffer or base.

    • Add 5 mL of a non-polar organic solvent such as a hexane:ethyl acetate mixture (9:1 v/v).

    • Vortex or mechanically shake for 15-20 minutes.

    • Centrifuge to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 50-100 µL of ethyl acetate or methanol.

  • Analysis: Transfer the reconstituted sample to an autosampler vial and inject 1 µL into the GC-MS.

Data Presentation

While specific quantitative validation data for this compound is not widely available, the following tables present typical validation parameters and concentration ranges observed for other potent synthetic cannabinoids, which can be expected to be similar for a validated this compound method.

Table 1: Example GC-MS/MS Method Validation Parameters for Synthetic Cannabinoids in Blood.

Parameter5F-CUMYL-PICA5F-MDMB-PICA
Linear Range (ng/mL) 0.5 - 5000.5 - 500
Limit of Detection (LOD) (ng/mL) 0.10.11
Limit of Quantitation (LOQ) (ng/mL) 0.500.50
Intra-assay Precision (CV%) 5.8 - 7.74.6 - 7.7
Inter-assay Precision (CV%) 6.4 - 8.36.4 - 8.3
Intra-assay Accuracy (bias%) 2.4 - 5.52.4 - 5.5
Inter-assay Accuracy (bias%) 3.9 - 7.33.9 - 7.3
Recovery (%) ~85 (SPE)~85 (SPE)

Data adapted from a study on 5F-CUMYL-PICA and 5F-MDMB-PICA for illustrative purposes.

Table 2: Example Concentrations of Synthetic Cannabinoids in Seized Herbal Materials.

CannabinoidLowest Concentration (mg/g)Highest Concentration (mg/g)
AB-FUBINACA 0.00150.118
AB-CHMINACA 0.000650.037
XLR-11 0.01790.192

Data from a study on seized materials for illustrative purposes.

Visualizations

Experimental Workflow for GC-MS Analysis of this compound from Biological Matrices

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (Blood/Urine) pretreatment Pre-treatment (e.g., Hydrolysis, Protein Precipitation) sample->pretreatment extraction Extraction (LLE or SPE) pretreatment->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution gcms GC-MS Injection reconstitution->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection identification Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) detection->quantification report Final Report identification->report quantification->report

Caption: Workflow for this compound analysis.

Signaling Pathway of Synthetic Cannabinoids

G sc Synthetic Cannabinoid (e.g., this compound) cb1 CB1 Receptor (Central Nervous System) sc->cb1 Agonist Binding cb2 CB2 Receptor (Peripheral Tissues) sc->cb2 Agonist Binding g_protein G-protein Coupling cb1->g_protein cb2->g_protein ac Inhibition of Adenylyl Cyclase g_protein->ac mapk Activation of MAPK Pathway g_protein->mapk effects Psychoactive & Physiological Effects ac->effects mapk->effects

Caption: Cannabinoid receptor signaling.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Chm-fubiata in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Chm-fubiata in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and clinical research applications.

Introduction

This compound is a synthetic cannabinoid that has been identified in the recreational drug market.[1] As with other novel psychoactive substances, there is a need for reliable analytical methods to quantify this compound in biological matrices to understand its pharmacokinetics, pharmacodynamics, and potential for toxicity. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for the bioanalysis of such compounds.[2] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma, along with performance characteristics of the validated method.

Experimental

Materials and Reagents
  • This compound reference standard (Cayman Chemical or equivalent)

  • This compound-d5 (internal standard, IS)

  • LC-MS/MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)

  • Formic acid (99% purity, Sigma-Aldrich or equivalent)

  • Human plasma (drug-free, pooled)

Sample Preparation
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d5, 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: Shimadzu Nexera XR UHPLC or equivalent[3]

  • Column: Phenomenex Kinetex C18 (50 mm x 2.1 mm, 2.6 µm) or equivalent[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 30% B

    • 3.6-5.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • System: SCIEX Triple Quad™ 5500 or equivalent

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound379.2224.135
This compound-d5 (IS)384.2229.135

Results and Discussion

The LC-MS/MS method was validated according to established bioanalytical method validation guidelines. The method demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (Low: 0.3 ng/mL, Mid: 3 ng/mL, High: 80 ng/mL). The results are summarized in Table 1. All values were within the acceptable limits of ±15% (±20% for the LLOQ).

Table 1: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV, n=6)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV, n=18)Inter-Day Accuracy (%Bias)
LLOQ0.18.5-4.211.2-2.8
Low0.36.82.58.14.1
Mid34.2-1.15.91.7
High803.53.64.72.9
Recovery

The extraction recovery of this compound from human plasma was determined at three QC concentrations. The results are presented in Table 2.

Table 2: Extraction Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low0.388.2
Mid391.5
High8093.1

Visualizations

experimental_workflow sample Plasma Sample (100 µL) is_addition Add Internal Standard (this compound-d5) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in human plasma.

metabolic_pathway parent This compound phase1 Phase I Metabolism (Hydroxylation) parent->phase1 phase2 Phase II Metabolism (Glucuronidation) parent->phase2 metabolite1 Hydroxy-Chm-fubiata phase1->metabolite1 metabolite1->phase2 Further Metabolism metabolite2 This compound-Glucuronide phase2->metabolite2

Caption: Postulated metabolic pathway of this compound.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and forensic research. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.

References

Protocol for the Synthesis of Chm-fubiata: A Novel Compound for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Chm-fubiata" is not found in the currently available scientific literature or chemical databases. The following protocol is a generalized and hypothetical procedure for the synthesis of a novel chemical entity and should be adapted by qualified researchers based on the actual chemical structure of the target molecule. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

Introduction

This document provides a detailed protocol for the laboratory synthesis of the novel compound this compound. The synthesis involves a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to yield the final product. The protocol includes reaction conditions, purification methods, and analytical techniques for characterization.

Materials and Reagents

Reagent/MaterialGradeSupplierCatalog Number
Starting Material A≥98%Sigma-Aldrich[Specify]
Reagent BAnhydrousAcros Organics[Specify]
Solvent C (e.g., THF)Dry, HPLC GradeFisher Scientific[Specify]
Catalyst D99.9% trace metals basisStrem Chemicals[Specify]
Deuterated Solvents (for NMR)99.8% DCambridge Isotope Laboratories[Specify]

Experimental Protocol

The synthesis of this compound is proposed to proceed via a three-step reaction sequence as outlined below.

Diagram of the Synthetic Pathway

G A Starting Material A B Intermediate 1 A->B Step 1: Reagent B, Catalyst D Solvent C, 25°C, 12h C Intermediate 2 B->C Step 2: Reagent E, Base F Solvent G, 80°C, 6h D This compound (Final Product) C->D Step 3: Deprotection/Cyclization Acid H, Solvent I, 50°C, 24h

Caption: Hypothetical three-step synthesis of this compound.

Step 1: Synthesis of Intermediate 1

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Starting Material A (1.0 eq).

  • Dissolve the starting material in anhydrous Solvent C (100 mL).

  • Add Reagent B (1.1 eq) to the solution, followed by Catalyst D (0.05 eq).

  • Stir the reaction mixture at room temperature (25°C) for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Intermediate 1.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Intermediate 2

  • Dissolve the purified Intermediate 1 (1.0 eq) in Solvent G (80 mL) in a 250 mL round-bottom flask.

  • Add Base F (2.0 eq) and Reagent E (1.2 eq) to the solution.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • Monitor the reaction by TLC (3:1 hexanes:ethyl acetate).

  • After completion, cool the reaction to room temperature and dilute with water (100 mL).

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude Intermediate 2 is used in the next step without further purification.

Step 3: Synthesis of this compound (Final Product)

  • Dissolve the crude Intermediate 2 (1.0 eq) in Solvent I (100 mL).

  • Add Acid H (3.0 eq) and heat the mixture to 50°C for 24 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the final product with ethyl acetate (3 x 100 mL).

  • The combined organic layers are dried, filtered, and concentrated.

  • The final product, this compound, is purified by preparative High-Performance Liquid Chromatography (HPLC).

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Analytical MethodExpected Results
¹H NMR (400 MHz, CDCl₃)[Provide expected chemical shifts, multiplicities, and integrations]
¹³C NMR (100 MHz, CDCl₃)[Provide expected chemical shifts]
HRMS (ESI) Calculated for CₓHᵧNₐOₙ [M+H]⁺: [value], Found: [value]
HPLC Purity >98% (at 254 nm)
Melting Point [Provide expected range]

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound.

Diagram of a Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Nucleus This compound This compound Receptor X Receptor X This compound->Receptor X Binds to Kinase A Kinase A Receptor X->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Y Transcription Factor Y Kinase B->Transcription Factor Y Activates Gene Expression Gene Expression Transcription Factor Y->Gene Expression Regulates

Caption: Proposed mechanism of action for this compound.

Conclusion

This protocol provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of the novel compound this compound. Researchers should adapt these procedures based on the specific chemical properties of the target molecule. Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the final compound before its use in biological or pharmacological studies.

Application Notes & Protocols for the Detection of Novel Synthetic Compounds (Exemplified by "Chm-fubiata") in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of novel synthetic compounds, such as synthetic cannabinoids or other new psychoactive substances (NPS), presents a significant challenge for toxicological screening and clinical diagnostics. These compounds are often potent, structurally diverse, and rapidly evolving. For the purpose of these application notes, we will use the term "Chm-fubiata" as a placeholder for a representative novel synthetic compound to illustrate the principles and methodologies for its detection and characterization in biological matrices.

The protocols provided herein describe a robust workflow for the sensitive and selective detection of "this compound" using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold-standard analytical technique. Additionally, we will outline a potential signaling pathway that could be modulated by such a compound and provide a framework for its investigation.

I. Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data for the validation of an LC-MS/MS method for "this compound" detection in human plasma.

Table 1: Calibration Curve for "this compound" in Human Plasma

Calibration Level Concentration (ng/mL) Mean Peak Area Ratio* % Accuracy
1 0.1 0.0052 104.0%
2 0.5 0.0245 98.0%
3 1.0 0.0510 102.0%
4 5.0 0.2550 102.0%
5 10.0 0.4950 99.0%
6 50.0 2.5100 100.4%
7 100.0 5.0250 100.5%

*Peak area ratio of this compound to its stable isotope-labeled internal standard (SIL-IS).

Table 2: Precision and Accuracy for "this compound" Quality Control Samples

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
LLOQ 0.1 0.098 6.5% 8.2% 98.0%
Low 0.3 0.291 5.1% 6.8% 97.0%
Medium 7.5 7.85 3.2% 4.5% 104.7%
High 75.0 73.8 2.8% 3.9% 98.4%

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

II. Signaling Pathway

Many synthetic cannabinoids act as potent agonists of the cannabinoid receptors, primarily CB1 and CB2. The diagram below illustrates a simplified canonical signaling pathway initiated by the activation of the CB1 receptor, which is highly expressed in the central nervous system.

G cluster_membrane Plasma Membrane CB1R CB1 Receptor Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Chm This compound (Agonist) Chm->CB1R Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Response Cellular Response Gene->Response

Caption: Simplified CB1 receptor signaling pathway.

III. Experimental Protocols

Protocol 1: Detection of "this compound" in Human Plasma by LC-MS/MS

This protocol details the procedure for the extraction and quantification of "this compound" from human plasma samples.

1. Materials and Reagents

  • "this compound" analytical standard

  • "this compound-d4" or other suitable stable isotope-labeled internal standard (SIL-IS)

  • LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

  • Formic acid (FA)

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

  • 96-well collection plates

  • Centrifuge

  • SPE manifold or automated extraction system

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

2. Experimental Workflow Diagram

G start Start: Receive Plasma Samples prep Sample Preparation (Thaw, Vortex, Centrifuge) start->prep aliquot Aliquot 100 µL Plasma prep->aliquot add_is Add Internal Standard (SIL-IS) aliquot->add_is precip Protein Precipitation (Add 300 µL ACN) add_is->precip vortex_cent Vortex & Centrifuge precip->vortex_cent spe Solid Phase Extraction (SPE) (Load, Wash, Elute) vortex_cent->spe evap Evaporate Eluate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject onto LC-MS/MS System reconstitute->inject analysis Data Acquisition & Analysis inject->analysis end End: Report Results analysis->end

Caption: LC-MS/MS sample preparation workflow.

3. Sample Preparation (Solid Phase Extraction)

  • Thaw Samples: Thaw plasma samples, calibrators, and quality controls at room temperature.

  • Aliquot: Aliquot 100 µL of each sample into a 2 mL microcentrifuge tube.

  • Add Internal Standard: Spike all samples (except blanks) with 10 µL of the SIL-IS working solution (e.g., at 50 ng/mL). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ACN containing 0.1% FA. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of MeOH followed by 1 mL of water.

  • Load Sample: Load the supernatant from the centrifugation step onto the conditioned SPE cartridges.

  • Wash: Wash the cartridges with 1 mL of 2% FA in water, followed by 1 mL of MeOH.

  • Elute: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in ACN into a clean collection plate.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% FA). Vortex and transfer to an autosampler vial.

4. LC-MS/MS Conditions (Example)

  • LC System: High-performance liquid chromatography system.

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: 10% to 95% B

    • 3.0 - 3.5 min: 95% B

    • 3.5 - 3.6 min: 95% to 10% B

    • 3.6 - 5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 355.2 -> 210.1)

    • MRM Transition for SIL-IS: Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 359.2 -> 214.1) (Note: Specific MRM transitions must be optimized for the actual compound).

5. Data Analysis

  • Integrate the chromatographic peaks for "this compound" and its SIL-IS.

  • Calculate the peak area ratio (Analyte Area / SIL-IS Area).

  • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

  • Quantify the concentration of "this compound" in the unknown samples by interpolating their peak area ratios from the calibration curve.

Application Note: Chm-fubiata as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chm-fubiata is a synthetic cannabinoid that is structurally related to other known psychoactive compounds.[1] As an analytical reference standard, it is intended for research and forensic applications.[1] Synthetic cannabinoids are known to interact with cannabinoid receptors, primarily CB1 and CB2, which are located in the central nervous system and peripheral tissues, respectively. The activation of these receptors by synthetic cannabinoids can lead to a range of physiological and psychotropic effects.[2] This document provides detailed protocols for the analytical characterization of this compound and an overview of the general signaling pathways associated with synthetic cannabinoids.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its accurate identification and quantification.

PropertyValueSource
CAS Number 922092-52-2[1]
Formal Name N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide[1]
Molecular Formula C₂₄H₂₇FN₂O
Molecular Weight 378.5 g/mol
Appearance A crystalline solid
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml
UV Lambda Max 223 nm

Analytical Protocols

Accurate and validated analytical methods are crucial for the identification and quantification of this compound in various matrices. The following protocols are based on established methods for the analysis of structurally similar synthetic cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Perform serial dilutions to create a series of calibration standards.

  • For seized materials or biological samples, perform an appropriate extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte.

  • Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS analysis.

Instrumentation and Parameters:

ParameterSetting
Instrument Agilent 5975 Series GC/MSD System or equivalent
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent
Carrier Gas Helium (Flow: 1.46 mL/min)
Injection Port Temp. 265 °C
Transfer Line Temp. 300 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Oven Program 50 °C for 0 min, ramp at 30 °C/min to 340 °C, hold for 2.3 min
Injection Type Splitless
Injection Volume 1 µL
Mass Scan Range 40-550 m/z

Note: The retention time for a closely related compound, CH-FUBIATA, was reported to be approximately 8.44 minutes under these conditions. It is essential to confirm the retention time with a certified reference standard for this compound.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol

LC-QTOF-MS offers high resolution and mass accuracy, making it a powerful tool for the identification and confirmation of this compound.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Dilute the stock solution to prepare calibration standards. For complex matrices, a sample clean-up and extraction procedure similar to that for GC-MS is recommended.

  • A final dilution of the extracted sample in the initial mobile phase composition is advisable.

Instrumentation and Parameters:

ParameterSetting
Instrument Sciex TripleTOF® 5600+ with Shimadzu Nexera XR UHPLC or equivalent
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent
Mobile Phase A 10 mM Ammonium formate, pH 3.0
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial conditions at 15.5 min
Autosampler Temp. 15 °C
Injection Volume 10 µL
TOF MS Scan Range 100-510 Da

Note: The retention time for a closely related compound, CH-FUBIATA, was reported to be approximately 9.50 minutes under these conditions. Verification with a certified reference standard is crucial.

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like this compound are known to act as agonists at cannabinoid receptors, primarily the CB1 receptor, which is a G-protein coupled receptor (GPCR). Activation of the CB1 receptor initiates a cascade of intracellular signaling events.

Cannabinoid_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chm_fubiata This compound CB1R CB1 Receptor Chm_fubiata->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduced activation of Cellular_Response Modulation of Neurotransmitter Release & Gene Expression PKA->Cellular_Response Ion_Channel->Cellular_Response MAPK->Cellular_Response

Caption: General signaling pathway of a synthetic cannabinoid agonist at the CB1 receptor.

Experimental Workflow for In Vitro Metabolism Study

Understanding the metabolism of this compound is critical for interpreting toxicological findings and for identifying unique biomarkers of exposure. A common in vitro method involves incubation with human liver microsomes.

Metabolism_Workflow Start Start: Prepare Reagents Incubation Incubate this compound (10 µM) with Human Liver Microsomes (1 hr) Start->Incubation Quench Quench Reaction (e.g., with cold acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-HRMS Centrifuge->Analyze Identify Identify Metabolites (e.g., hydroxylation, N-dealkylation) Analyze->Identify End End: Data Interpretation Identify->End

Caption: Workflow for the in vitro metabolism study of this compound.

Conclusion

This compound is a synthetic cannabinoid for which standardized analytical methods are essential for research and forensic purposes. The protocols provided in this application note offer a starting point for the reliable identification and characterization of this compound. Further research is needed to fully elucidate its pharmacological and toxicological properties. The provided workflows and diagrams serve as a guide for investigating its biological activity and metabolic fate.

References

Application Notes and Protocols for the Forensic Toxicological Screening of CHM-FUBIATA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHM-FUBIATA (N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide) is a synthetic cannabinoid that has emerged in the recreational drug market.[1][2][3] As a substance with potential for abuse and adverse health effects, its detection in biological samples is crucial for forensic toxicology investigations.[1][2] These application notes provide a summary of the available information on this compound, including its chemical properties, metabolism, and analytical methods for its identification. Detailed protocols for sample preparation and analysis are also provided based on established methodologies for synthetic cannabinoids.

Chemical Properties

This compound is an indole-3-acetamide derivative structurally similar to other known synthetic cannabinoids. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Formal Name N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide
CAS Number 922092-52-2
Molecular Formula C₂₄H₂₇FN₂O
Formula Weight 378.5 g/mol
Appearance Crystalline solid
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml

Mechanism of Action and Metabolism

As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2, which are primarily located in the central nervous system and the peripheral immune system, respectively. The psychoactive effects of synthetic cannabinoids are mainly mediated through the activation of CB1 receptors.

The metabolism of this compound has been investigated using in vitro human liver microsome studies. The primary metabolic pathways identified are:

  • Hydroxylation: The addition of a hydroxyl group (-OH) to the molecule. For this compound, hydroxylation of the cyclohexane moiety is a major metabolic route.

  • N-dealkylation: The removal of the cyclohexylmethyl group.

The most abundant metabolite identified in these studies is a hydroxylated version of this compound on the cyclohexane ring (CF15), which is recommended as a target for urinalysis.

Below is a diagram illustrating the proposed metabolic pathway of this compound.

This compound Metabolism Proposed Metabolic Pathway of this compound parent This compound metabolite1 Hydroxylated Metabolite (on cyclohexane ring) parent->metabolite1 Hydroxylation metabolite2 N-dealkylated Metabolite parent->metabolite2 N-dealkylation

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols for Forensic Toxicology Screening

The following are generalized protocols for the detection of this compound in biological samples, based on established methods for synthetic cannabinoids. Validation of these methods for this compound specifically is required.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

This protocol is a general procedure and should be optimized for the specific laboratory instrumentation and standards.

  • Sample Pre-treatment: To 1 mL of urine, add 20 µL of β-glucuronidase solution and incubate at 37°C for 1 hour to cleave glucuronide conjugates.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution.

  • Elution: Elute the analytes with 2 mL of a 2% formic acid in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific detection and quantification of synthetic cannabinoids and their metabolites.

Instrumentation and Conditions (General Guidance):

ParameterSetting
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions for this compound and its metabolites need to be determined by infusing pure standards into the mass spectrometer.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the identification of this compound, particularly in seized materials. For biological samples, derivatization may be necessary to improve volatility and chromatographic performance.

Instrumentation and Conditions (Based on available data for qualitative analysis):

ParameterSetting
GC Column DB-1 or similar non-polar capillary column (e.g., 12 m x 200 µm x 0.33 µm)
Carrier Gas Helium
Oven Program Start at 150°C, ramp to 300°C at 20°C/min, hold for 5 minutes.
Injection Mode Splitless
MS Ionization Electron Ionization (EI) at 70 eV
Mass Scan Range 40-550 m/z

Data Presentation

Currently, there is a lack of published quantitative data for this compound in forensic toxicology case reports. The following table is a template for summarizing such data once it becomes available through validated studies.

AnalyteMatrixMethodLOD (ng/mL)LOQ (ng/mL)Concentration Range in Positive Cases (ng/mL)Reference
This compound BloodLC-MS/MSData not availableData not availableData not available
This compound UrineLC-MS/MSData not availableData not availableData not available
Hydroxylated Metabolite UrineLC-MS/MSData not availableData not availableData not available
N-dealkylated Metabolite UrineLC-MS/MSData not availableData not availableData not available

Signaling Pathway and Experimental Workflow Diagrams

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of synthetic cannabinoids upon binding to the CB1 receptor.

Cannabinoid Receptor Signaling General CB1 Receptor Signaling Pathway cluster_cell Presynaptic Neuron CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers release Hyperpolarization Hyperpolarization Inhibition Inhibition of Neurotransmitter Release SC Synthetic Cannabinoid (e.g., this compound) SC->CB1 binds to

Caption: General CB1 receptor signaling pathway.

Experimental Workflow for Forensic Analysis

The diagram below outlines a typical workflow for the analysis of this compound in biological samples.

Forensic Analysis Workflow Experimental Workflow for this compound Analysis Sample Biological Sample (Urine, Blood, etc.) Preparation Sample Preparation (e.g., SPE, LLE) Sample->Preparation Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Preparation->Analysis Data Data Acquisition and Processing Analysis->Data Identification Compound Identification Data->Identification Quantification Quantification Identification->Quantification Report Reporting of Results Quantification->Report

References

Application Notes: Structural Elucidation of CHM-FUBIATA using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CHM-FUBIATA is an analytical reference standard that is structurally similar to known synthetic cannabinoids.[1] The precise determination of its chemical structure is crucial for forensic applications, drug development, and understanding its pharmacological effects. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful technique for the unambiguous structural elucidation of organic molecules like this compound.[2][3] This document provides a detailed overview of the application of various NMR techniques for the complete structural characterization of this compound and related synthetic cannabinoid analogues.

Core Principles of NMR for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. Key parameters obtained from NMR spectra that aid in structure determination include:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Different functional groups and their positions within a molecule result in characteristic chemical shifts.[4]

  • Spin-Spin Coupling (J): This provides information about the connectivity of atoms, specifically the number of neighboring non-equivalent nuclei.

  • Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.

For complex molecules like this compound, one-dimensional (1D) NMR spectra (¹H and ¹³C) can be crowded.[3] Therefore, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all signals and for establishing the complete molecular structure.

Key NMR Experiments for this compound

A combination of 1D and 2D NMR experiments is typically employed for the structural elucidation of novel compounds:

  • ¹H NMR: Provides information on the number and type of protons in the molecule.

  • ¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.

  • Correlation Spectroscopy (COSY): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is crucial for identifying spin systems and tracing out proton-proton connectivities within molecular fragments.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is a powerful tool for assigning carbons that have attached protons.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is vital for connecting different molecular fragments and for identifying quaternary carbons.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space correlations between protons that are in close proximity, which is useful for determining stereochemistry and conformation.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: The sample of this compound should be of high purity (≥98%).

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is required. Common solvents for synthetic cannabinoids include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient for most NMR experiments on modern spectrometers.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

The following are general parameters for acquiring NMR data on a 400 or 500 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample.

2.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: A range that covers all proton signals, typically 0-12 ppm.

2.2. ¹³C NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Spectral Width: A range that covers all carbon signals, typically 0-200 ppm.

2.3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

The parameters for 2D experiments will vary, but a general outline is provided:

  • Pulse Programs: Standard pulse sequences for COSY, HSQC, and HMBC available on the spectrometer's software.

  • Number of Increments: 256-512 increments in the indirect dimension.

  • Number of Scans per Increment: 2-16 scans.

  • Relaxation Delay: 1.5-2 seconds.

  • Data Processing: The raw data is Fourier transformed in both dimensions to generate the 2D spectrum.

Data Presentation: NMR Data for a this compound Analogue

The following table presents hypothetical ¹H and ¹³C NMR data for a compound structurally similar to this compound, based on published data for related synthetic cannabinoids. This serves as an example of how to structure and present the quantitative NMR data.

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, multiplicity, J in Hz)COSY CorrelationsHMBC Correlations
1----
2128.57.10 (s)-3, 3a, 7a, CH₂-acetamide
3110.2---
3a127.8---
4121.57.60 (d, 8.0)55, 6, 7a
5122.37.15 (t, 7.5)4, 64, 6, 7
6119.87.20 (t, 7.5)5, 74, 5, 7a
7110.87.55 (d, 8.0)65, 7a
7a136.5---
CH₂ (acetamide)35.43.65 (s)-2, 3, C=O
C=O172.1---
NH-7.80 (br s)CH-cyclohexyl-
CH (cyclohexyl)48.93.80 (m)NH, CH₂-cyclohexylC=O, CH₂-cyclohexyl
CH₂ (cyclohexyl)33.21.60-1.80 (m)CH-cyclohexyl-
CH₂ (cyclohexyl)26.51.20-1.40 (m)--
CH₂ (cyclohexyl)25.81.00-1.20 (m)--
N-CH₂49.55.30 (s)-2, 7a, 1', 2', 6'
1'135.2---
2', 6'129.57.25 (d, 8.5)3', 5'N-CH₂, 4'
3', 5'115.87.05 (t, 8.5)2', 6'1', 4'
4'162.5 (d, J=245 Hz)---

Visualization of Workflows and Pathways

Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using various analytical techniques, with a focus on NMR spectroscopy.

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Data Analysis and Structure Determination Sample Sample of Unknown (e.g., this compound) Purity Purity Assessment (LC-MS, GC-MS) Sample->Purity NMR_Sample NMR Sample Preparation Purity->NMR_Sample Pure Sample OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Data_Processing NMR Data Processing and Analysis TwoD_NMR->Data_Processing Fragment_Assembly Fragment Assembly (COSY, HMBC) Data_Processing->Fragment_Assembly Structure_Proposal Propose Structure Fragment_Assembly->Structure_Proposal Structure_Verification Structure Verification (Comparison with predicted spectra) Structure_Proposal->Structure_Verification Final_Structure Final Structure of This compound Structure_Verification->Final_Structure

Caption: Workflow for NMR-based structural elucidation of this compound.

Signaling Pathway of Synthetic Cannabinoids

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2. The diagram below outlines the canonical signaling pathway following CB1 receptor activation.

G cluster_0 G-Protein Signaling cluster_1 β-Arrestin Pathway SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1 Receptor SC->CB1R Gi_Go Gi/o Protein Activation CB1R->Gi_Go GRK GRK Phosphorylation CB1R->GRK AC Adenylyl Cyclase Inhibition Gi_Go->AC Ion_Channels Modulation of Ion Channels (↑ K+, ↓ Ca²⁺) Gi_Go->Ion_Channels cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Effects Altered Neuronal Excitability & Neurotransmitter Release PKA->Cellular_Effects Ion_Channels->Cellular_Effects b_Arrestin β-Arrestin Recruitment GRK->b_Arrestin Internalization Receptor Desensitization & Internalization b_Arrestin->Internalization MAPK MAPK (ERK1/2) Activation b_Arrestin->MAPK MAPK->Cellular_Effects

Caption: CB1 receptor signaling pathway activated by synthetic cannabinoids.

NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unparalleled level of detail for the structural elucidation of synthetic cannabinoids like this compound. The protocols and workflows outlined in this document serve as a comprehensive guide for researchers in forensic science, medicinal chemistry, and drug development to accurately determine the structure of these and other novel psychoactive substances.

References

Application Notes and Protocols for Cannabinoid Receptor Activity Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Culturing Cells for Bioassays of Synthetic Cannabinoids like ADB-FUBIATA ("Chm-fubiata")

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of novel synthetic cannabinoid receptor agonists (SCRAs) necessitates robust and reliable methods for their pharmacological characterization. One such SCRA, ADB-FUBIATA, has been identified as a potent and selective agonist for the cannabinoid receptor 1 (CB1). This document provides detailed application notes and protocols for culturing mammalian cells and performing bioassays to assess the activity of compounds like ADB-FUBIATA at the CB1 receptor. The primary bioassay described is the β-arrestin recruitment assay, a common method for quantifying G protein-coupled receptor (GPCR) activation.

Data Presentation

The following tables summarize key quantitative data for cell culture and the β-arrestin recruitment assay. These values are starting points and may require optimization for specific experimental conditions and cell line batches.

Table 1: Cell Culture and Seeding Densities

ParameterCHO-K1 CellsHEK293 Cells
Growth Medium Ham's F-12K, 10% FBS, 1% Penicillin/StreptomycinDMEM, 10% FBS, 1% Penicillin/Streptomycin
Incubation Conditions 37°C, 5% CO₂37°C, 5% CO₂
Subculture Ratio 1:4 to 1:81:5
Seeding Density (96-well plate) 1 x 10⁴ cells/well1 x 10⁴ - 1.5 x 10⁴ cells/well[1]
Seeding Density (384-well plate) 5,000 cells/well[2]5,000 cells/well

Table 2: Transient Transfection Parameters (per well)

Parameter96-well Plate (CHO-K1)24-well Plate (HEK293)
DNA (CB1 Receptor Plasmid) 0.2 µg[1]0.5 µg
Transfection Reagent 0.5 µL (e.g., Sinofection)[1]0.75 - 1.75 µL (e.g., Lipofectamine LTX)
Serum-Free Medium 50 µL (total volume of DNA and reagent mix)[1]100 µL
Incubation Time (Complex Formation) 15-20 minutes30 minutes
Post-Transfection Incubation 48-72 hours18-24 hours

Table 3: β-Arrestin Recruitment Assay Parameters (384-well format)

ParameterPathHunter® Assay (CHO-K1)NanoBiT® Assay (HEK293)
Cell Seeding Density 5,000 cells/well2.5 x 10⁴ cells/well (for transfection)
Overnight Incubation 16-18 hoursN/A (assay performed post-transfection)
Compound Incubation 90 minutes at 37°CReal-time measurement post-addition
Detection Reagent Incubation 60 minutes at room temperature (in the dark)N/A (Substrate added before measurement)
Readout ChemiluminescenceLuminescence

Experimental Protocols

Protocol 1: Culturing CHO-K1 and HEK293 Cells

This protocol describes the general maintenance of Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney 293 (HEK293) cells, which are commonly used as host cells for GPCR bioassays.

Materials:

  • CHO-K1 or HEK293 cells

  • Growth Medium:

    • For CHO-K1: Ham's F-12K medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

    • For HEK293: Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin/Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 80-90% confluency, they are ready for subculturing.

  • Aspirate the old medium from the flask.

  • Wash the cell monolayer once with 5-10 mL of sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Add 8-10 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

  • Seed new T-75 flasks at the appropriate subculture ratio (e.g., 1:4 to 1:8 for CHO-K1).

Protocol 2: Transient Transfection of Cells with Cannabinoid Receptor 1 (CB1)

This protocol provides a general procedure for transiently transfecting CHO-K1 or HEK293 cells with a plasmid encoding the human CB1 receptor for subsequent use in bioassays. Commercially available stable cell lines overexpressing the CB1 receptor are also an option.

Materials:

  • CHO-K1 or HEK293 cells, plated in the desired format (e.g., 96-well plate)

  • Expression plasmid containing the human CB1 receptor gene

  • Transfection reagent (e.g., Lipofectamine™ 3000, Sinofection)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium

Procedure (for a 96-well plate):

  • One day prior to transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, for each well, prepare the following in separate tubes:

    • Tube A (DNA): Dilute 0.2 µg of the CB1 receptor plasmid in 25 µL of serum-free medium.

    • Tube B (Reagent): Dilute 0.5 µL of transfection reagent in 25 µL of serum-free medium.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • During the incubation, gently aspirate the medium from the cells in the 96-well plate and replace it with fresh, pre-warmed complete growth medium.

  • Add the 50 µL DNA-reagent complex to each well.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂ to allow for receptor expression before proceeding with the bioassay.

Protocol 3: PathHunter® β-Arrestin Recruitment Assay (Agonist Mode)

This protocol is adapted for the PathHunter® β-Arrestin assay (DiscoverX) to measure the activation of the CB1 receptor by a test compound. This assay utilizes enzyme fragment complementation (EFC) with β-galactosidase.

Materials:

  • CHO-K1 cells stably co-expressing the CB1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • White, clear-bottom 384-well cell culture plates.

  • Cell Plating Reagent.

  • Test compound (e.g., ADB-FUBIATA) and reference agonist (e.g., CP55940).

  • PathHunter® Detection Reagents.

  • Chemiluminescent plate reader.

Procedure:

  • Harvest the cells and resuspend them in Cell Plating Reagent to a final density of 250,000 cells/mL.

  • Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

  • Incubate the plate overnight (16-18 hours) at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound and reference agonist in cell culture medium. The final solvent concentration should be ≤1%.

  • Add 5 µL of the diluted compounds to the respective wells of the cell plate.

  • Incubate the plate for 90 minutes at 37°C.

  • Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Add 12.5 µL of the detection reagent to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the chemiluminescent signal using a plate reader.

  • Analyze the data by plotting the response against the logarithm of the compound concentration to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

Visualizations

Cannabinoid Receptor 1 (CB1) Signaling Pathway

CB1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CB1R_inactive CB1 Receptor (Inactive) CB1R_active CB1 Receptor (Active) CB1R_inactive->CB1R_active Activation G_protein Gi/o Protein CB1R_active->G_protein Coupling GRK GRK CB1R_active->GRK Phosphorylation beta_arrestin β-Arrestin CB1R_active->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Agonist Synthetic Cannabinoid (e.g., ADB-FUBIATA) Agonist->CB1R_inactive Binding ERK ERK Signaling beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization PKA PKA cAMP->PKA Activation

Caption: CB1 receptor activation by an agonist, leading to G-protein and β-arrestin pathways.

Experimental Workflow for β-Arrestin Recruitment Bioassay

Experimental_Workflow start Start cell_culture 1. Culture CHO-K1/HEK293 cells expressing CB1 receptor and β-arrestin fusion proteins start->cell_culture cell_seeding 2. Seed cells into 384-well assay plate cell_culture->cell_seeding overnight_incubation 3. Incubate overnight (16-18 hours) cell_seeding->overnight_incubation compound_prep 4. Prepare serial dilutions of test compound overnight_incubation->compound_prep compound_addition 5. Add compound to cells compound_prep->compound_addition incubation_90min 6. Incubate for 90 minutes at 37°C compound_addition->incubation_90min detection_reagent 7. Add detection reagent incubation_90min->detection_reagent incubation_60min 8. Incubate for 60 minutes at room temperature detection_reagent->incubation_60min read_plate 9. Measure luminescence incubation_60min->read_plate data_analysis 10. Analyze data (EC₅₀ and Eₘₐₓ determination) read_plate->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the PathHunter® β-arrestin recruitment bioassay.

References

Application Notes and Protocols for Chm-fubiata Administration in Animal Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Chm-fubiata is a novel synthetic cannabinoid with limited available data in scientific literature regarding its in vivo administration, pharmacokinetics, and toxicology in animal models.[1] The following application notes and protocols are based on general principles of synthetic cannabinoid research and should be adapted and validated carefully for any specific experimental design.

Introduction

This compound (N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide) is classified as a synthetic cannabinoid.[1][2] Like other compounds in this class, it is presumed to mimic the psychoactive effects of delta-9-tetrahydrocannabinol (THC) by acting as an agonist at cannabinoid receptors.[1][2] Structurally similar synthetic cannabinoids have emerged in response to legislative controls on earlier generations of these compounds. Due to its novelty, the pharmacological, activity, potency, and toxicity profiles of this compound are largely uncharacterized. These notes provide a foundational guide for researchers initiating in vivo studies with this compound in animal models.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name N-(cyclohexylmethyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide
Molecular Formula C₂₄H₂₇FN₂O
Molecular Weight 378.5 g/mol
Appearance Crystalline solid
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml
CAS Number 922092-52-2

General Considerations for In Vivo Administration

The administration of any novel compound to laboratory animals requires careful planning to ensure animal welfare and data integrity.

2.1. Vehicle Selection The choice of vehicle is critical for ensuring the solubility and stability of this compound. Based on its reported solubility, several options can be considered. A common vehicle for synthetic cannabinoids is a mixture of ethanol, a surfactant like Tween 80 or Kolliphor EL, and saline.

  • Example Vehicle Formulation: 2% Ethanol, 2% Tween 80, and 96% saline.

  • Preparation: this compound should first be dissolved in ethanol, followed by the addition of Tween 80. The saline should be added last, slowly, while vortexing to prevent precipitation.

  • pH: The final pH of the solution should be measured and adjusted to be as close to physiological pH (~7.4) as possible to avoid irritation and tissue damage at the injection site.

2.2. Route of Administration The route of administration will depend on the experimental goals (e.g., mimicking human routes of abuse, achieving specific pharmacokinetic profiles).

  • Intraperitoneal (i.p.) Injection: This is a common route for systemic administration in rodents for behavioral pharmacology studies. It allows for rapid absorption, though it can be subject to a first-pass effect in the liver.

  • Intravenous (i.v.) Injection: Provides immediate and complete bioavailability. This route is often used in self-administration studies to assess abuse potential.

  • Subcutaneous (s.c.) Injection: Results in slower, more sustained absorption compared to i.p. or i.v. routes.

  • Oral Gavage (p.o.): Useful for studying the effects of oral ingestion, but bioavailability may be lower and more variable.

2.3. Dosage Selection Dose selection for a novel compound should be determined through dose-ranging studies. Researchers should start with very low doses and escalate gradually while monitoring for adverse effects. The doses of other potent synthetic cannabinoids used in rodent studies can serve as a starting reference point (e.g., 0.1–3.0 mg/kg).

In Vitro Metabolism

Understanding the metabolism of this compound is crucial for interpreting in vivo results and for identifying appropriate biomarkers of exposure. An in vitro study using human liver microsomes has identified the primary metabolic pathways.

Table 2: Phase I Metabolism of this compound in Human Liver Microsomes

Metabolic ReactionDescriptionKey Metabolite(s)
Hydroxylation Addition of a hydroxyl (-OH) group.The most abundant metabolite is CF15, which is hydroxylated at the cyclohexane moiety.
N-dealkylation Removal of an alkyl group from the nitrogen atom.This is a common metabolic pathway for synthetic cannabinoids.

Source: Adapted from Watanabe et al., 2023.

Postulated Signaling Pathway

Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid type 1 (CB1) receptor, which is a G protein-coupled receptor (GPCR). The activation of CB1 receptors, predominantly coupled to Gi/o proteins, initiates a signaling cascade that leads to the modulation of neuronal activity.

G cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GIRK GIRK Channel K_ion K+ Efflux GIRK->K_ion Promotes Chm_fubiata This compound Chm_fubiata->CB1 Binds and Activates Gi->AC Inhibits Gi->GIRK Activates Neuronal_Inhibition Neuronal Inhibition (Reduced Neurotransmitter Release) cAMP->Neuronal_Inhibition K_ion->Neuronal_Inhibition

Caption: Postulated CB1 receptor signaling pathway for this compound.

Experimental Protocols

5.1. Protocol: Assessment of Psychoactive Effects in Rodents (Cannabinoid Tetrad)

The "cannabinoid tetrad" is a standard battery of tests used to characterize the in vivo effects of cannabinoid agonists in rodents. It consists of assessing (1) locomotor activity, (2) catalepsy, (3) analgesia, and (4) hypothermia.

Materials:

  • This compound

  • Vehicle solution (e.g., 2% Ethanol, 2% Tween 80, 96% saline)

  • Adult male mice (e.g., C57BL/6 strain)

  • Open field activity chambers

  • Bar test apparatus for catalepsy

  • Tail-flick or hot plate analgesia meter

  • Rectal thermometer for small rodents

Procedure:

  • Acclimation: Acclimate animals to the housing facility for at least one week and handle them daily for several days before the experiment to reduce stress.

  • Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment. Include a vehicle-only control group.

  • Administration: Administer this compound or vehicle via i.p. injection at a volume of 10 ml/kg.

  • Testing (30 minutes post-injection):

    • Hypothermia: Measure the core body temperature using a rectal probe.

    • Analgesia (Hot Plate Test): Place the mouse on a hot plate set to a constant temperature (e.g., 55°C) and record the latency to lick a hind paw or jump. Apply a cut-off time (e.g., 30 seconds) to prevent tissue damage.

    • Locomotor Activity: Place the mouse in an open field chamber and record horizontal and vertical activity for a set period (e.g., 15 minutes).

    • Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar raised a few centimeters off the surface. Measure the time the mouse remains in this posture. An increased time indicates catalepsy.

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.

Experimental Workflow

The successful execution of an in vivo study involving a novel substance like this compound follows a structured workflow.

G cluster_preclinical In Vivo Study Workflow for a Novel Psychoactive Substance A 1. Study Design - Define Objectives - Select Animal Model - Determine Endpoints B 2. Protocol Approval - IACUC Submission A->B C 3. Compound Preparation - Source this compound - Prepare Vehicle & Doses B->C E 5. Administration - Dose Animals (i.p., i.v., etc.) C->E D 4. Animal Acclimation - Handling & Habituation D->E F 6. Data Collection - Behavioral Assays - Physiological Measurements E->F G 7. Sample Collection - Blood/Tissue for PK/PD F->G H 8. Data Analysis - Statistical Evaluation G->H I 9. Interpretation & Reporting H->I

Caption: A typical workflow for in vivo testing of a novel compound.

References

Application Note: High-Resolution Mass Spectrometry of Chm-fubiata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chm-fubiata is a synthetic cannabinoid that has emerged as a compound of interest in forensic, clinical, and pharmacological research. As a new psychoactive substance (NPS), accurate and sensitive analytical methods are crucial for its detection, quantification, and the study of its metabolic fate. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the specificity and sensitivity required for the comprehensive analysis of this compound and its metabolites in complex biological matrices. This application note provides a detailed overview of the analytical workflow, from sample preparation to data analysis, and includes protocols for the characterization of this compound using HRMS.

Quantitative Data Summary

The following tables summarize key mass spectrometric data for the analysis of this compound and its primary metabolite. These values are essential for method development and data interpretation in quantitative HRMS studies.

Table 1: Mass Spectrometric Parameters for this compound

ParameterValue
Chemical FormulaC₂₄H₂₇FN₂O
Molecular Weight378.5 g/mol
Precursor Ion (M+H)⁺ m/z379.2180
Primary Fragment Ions (m/z)To be determined empirically. Common fragments arise from cleavage of the amide bond and fragmentation of the cyclohexylmethyl and fluorobenzyl moieties.
Retention TimeDependent on chromatographic conditions.
Limit of Detection (LOD)To be determined through method validation.
Limit of Quantification (LOQ)To be determined through method validation.

Table 2: High-Resolution Mass Spectrometry Data for the Major Metabolite of this compound

ParameterValue
MetaboliteCF15 (Hydroxylated this compound)
Metabolic ReactionHydroxylation on the cyclohexane ring
Precursor Ion (M+H)⁺ m/z395.2129
Key Fragment Ions (m/z)To be determined empirically. Fragments will correspond to the hydroxylated parent structure.
NotesCF15 has been identified as the most abundant in-vitro metabolite in human liver microsome studies.[1][2]

Experimental Protocols

Detailed methodologies for the analysis of this compound in biological matrices are provided below. These protocols are based on established methods for synthetic cannabinoid analysis and should be optimized and validated for specific laboratory conditions.

Protocol 1: Sample Preparation from Urine

This protocol describes the extraction of this compound and its metabolites from urine samples, including a hydrolysis step to cleave glucuronide conjugates.

Materials:

  • Urine sample

  • β-glucuronidase solution

  • 100 mM acetate buffer (pH 5.0)

  • 100 mM phosphate buffer (pH 6.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Ethyl acetate

  • Formic acid

  • Centrifuge

  • SPE manifold

Procedure:

  • To 1 mL of urine, add 500 µL of β-glucuronidase solution in acetate buffer.

  • Incubate the mixture at 60°C for 2 hours to hydrolyze glucuronide conjugates.

  • Allow the sample to cool to room temperature.

  • Add 500 µL of 100 mM phosphate buffer (pH 6.0) and vortex.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 3 mL of a mixture of ethyl acetate and methanol (9:1 v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.

Protocol 2: LC-HRMS Analysis

This protocol outlines the liquid chromatography and high-resolution mass spectrometry conditions for the detection and quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 45 psi

  • Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2)

  • Mass Range: m/z 100-1000

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution reconstitution Reconstitution elution->reconstitution lc LC Separation reconstitution->lc hrms HRMS Detection (Full Scan & MS/MS) lc->hrms data Data Analysis hrms->data

Caption: Experimental workflow for this compound analysis.

signaling_pathway chm This compound cb1 CB1 Receptor chm->cb1 gi Gi/o Protein cb1->gi ac Adenylyl Cyclase gi->ac ion Ion Channel Modulation (↓ Ca²⁺, ↑ K⁺) gi->ion mapk MAPK Pathway gi->mapk pi3k PI3K/Akt Pathway gi->pi3k camp ↓ cAMP ac->camp cellular Cellular Effects (Altered Neurotransmission) ion->cellular mapk->cellular pi3k->cellular

Caption: Proposed signaling pathway of this compound via CB1 receptor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chm-fubiata Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical synthesis of Chm-fubiata, aiming to improve reaction yields and purity. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A1: A plausible and common synthetic approach for this compound, N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide, involves a multi-step process. This typically includes the N-alkylation of an indole precursor, followed by functionalization at the C3 position to introduce the acetamide side chain. A generalized workflow is illustrated below.

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: C3-Functionalization cluster_2 Step 3: Amide Formation Indole Indole N_Alkylated_Indole 1-(4-fluorobenzyl)-1H-indole Indole->N_Alkylated_Indole Reaction Fluorobenzyl_Halide 4-Fluorobenzyl Halide Fluorobenzyl_Halide->N_Alkylated_Indole Base Base (e.g., NaH, K2CO3) Base->N_Alkylated_Indole Solvent1 Solvent (e.g., DMF, THF) Solvent1->N_Alkylated_Indole Functionalized_Indole 2-chloro-1-(1-(4-fluorobenzyl)-1H-indol-3-yl)ethan-1-one N_Alkylated_Indole->Functionalized_Indole Reaction Acylating_Agent Acylating Agent (e.g., Chloroacetyl chloride) Acylating_Agent->Functionalized_Indole Lewis_Acid Lewis Acid (optional) Lewis_Acid->Functionalized_Indole Chm_fubiata This compound Functionalized_Indole->Chm_fubiata Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Chm_fubiata Solvent2 Solvent Solvent2->Chm_fubiata

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide

Issue 1: Low Yield in N-Alkylation Step

Q2: I am experiencing low yields during the N-alkylation of the indole ring with 4-fluorobenzyl halide. What are the potential causes and solutions?

A2: Low yields in the N-alkylation of indoles are often attributed to incomplete deprotonation, poor solubility of the indole anion, or side reactions such as C3-alkylation.

Troubleshooting Strategies:

  • Choice of Base: The strength of the base is crucial for efficient deprotonation of the indole nitrogen. Stronger bases generally lead to higher yields.

  • Solvent Selection: Polar aprotic solvents are typically preferred as they can effectively dissolve the indole anion.

  • Reaction Temperature: Increasing the temperature can enhance the reaction rate, but excessive heat may promote side reactions.

Table 1: Effect of Base and Solvent on N-Alkylation Yield

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Acetonitrile8065
2Cs₂CO₃DMF6085
3NaHTHF2592
4KOHDMSO10078

Data is hypothetical and for illustrative purposes.

Experimental Protocol: General Procedure for N-Alkylation of Indole

  • To a solution of indole (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-fluorobenzyl bromide (1.1 eq) dropwise.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Poor Regioselectivity (C3 vs. N-Alkylation)

Q3: My reaction is producing a significant amount of the C3-alkylated isomer. How can I improve the N-selectivity?

A3: The competition between N- and C-alkylation is a common challenge. The choice of counter-ion and solvent system can significantly influence the regioselectivity.

cluster_N N-Alkylation Pathway cluster_C C3-Alkylation Pathway Indole_Anion Indole Anion N_Product N-Alkylated Product Indole_Anion->N_Product Polar Aprotic Solvent (e.g., DMF, DMSO) C3_Product C3-Alkylated Product Indole_Anion->C3_Product Polar Protic Solvent or Less Polar Solvent

Caption: Factors influencing N- vs. C3-alkylation selectivity.

Troubleshooting Strategies:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation by solvating the cation and leaving the indole nitrogen as the more accessible nucleophilic site.

  • Counter-ion Effect: The nature of the counter-ion from the base can influence the reaction site. For example, using potassium bases (like KOH or K₂CO₃) can sometimes favor N-alkylation.

Issue 3: Low Yield in C3-Acylation Step

Q4: I am struggling with low yields and the formation of multiple byproducts during the C3-acylation of the N-alkylated indole. How can this be improved?

A4: Friedel-Crafts acylation on electron-rich indoles can be problematic, leading to N-acylation or polymerization. The choice of acylating agent and Lewis acid is critical for achieving high C3-selectivity and yield.

Troubleshooting Strategies:

  • Milder Lewis Acids: Strong Lewis acids like AlCl₃ can promote polymerization. Milder alternatives often provide better results.[1][2]

  • Acylating Agent: The reactivity of the acylating agent can be tuned. Acyl chlorides are highly reactive, while anhydrides or thioesters can offer better control.[3]

Table 2: Comparison of Lewis Acids for C3-Acylation

EntryLewis AcidAcylating AgentSolventYield (%) of 3-AcylindoleReference
1Et₂AlClAcetyl ChlorideCH₂Cl₂86[1]
2Me₂AlClAcetyl ChlorideCH₂Cl₂85[1]
3SnCl₄Acetyl ChlorideCS₂95
4Y(OTf)₃Propionic Anhydride[bmim]BF₄92

This data is from literature on indole acylation and may require optimization for the specific substrate.

Experimental Protocol: C3-Acylation using Diethylaluminum Chloride

  • To a solution of 1-(4-fluorobenzyl)-1H-indole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add a 1.0 M solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Issue 4: Inefficient Amide Bond Formation

Q5: The final amidation step to produce this compound is slow and gives a low yield. What conditions can be optimized?

A5: Inefficient amide bond formation can result from low reactivity of the acylating species or steric hindrance. Using coupling agents or activating the carboxylic acid precursor (if applicable) can improve yields. If starting from an acyl chloride, ensuring the removal of HCl byproduct is important.

Troubleshooting Strategies:

  • Base: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl formed during the reaction with an acyl chloride.

  • Coupling Agents: If starting from a carboxylic acid precursor (indole-3-acetic acid derivative), standard peptide coupling reagents like HATU, HOBt, or EDC can be employed.

  • Temperature: Gently heating the reaction mixture may increase the rate of reaction, but should be monitored to avoid decomposition.

Table 3: Conditions for Amide Formation

EntryAcylating Species PrecursorCoupling/Activating AgentBaseSolventYield (%)
1Acyl ChlorideNoneTriethylamineDCM75
2Carboxylic AcidHATUDIPEADMF95
3Carboxylic AcidEDC/HOBtNMMDCM/DMF90

Data is hypothetical and for illustrative purposes. NMM = N-Methylmorpholine, DIPEA = Diisopropylethylamine.

References

Overcoming matrix effects in Chm-fubiata analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chm-fubiata analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on mitigating matrix effects.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during this compound analysis.

Question: My analyte signal is showing significant suppression or enhancement in biological samples compared to pure standards. What are the likely causes and how can I troubleshoot this?

Answer:

This issue is a classic sign of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of your target analyte.[1][2][3][4] Phospholipids are a common cause of this in plasma and serum samples.[5] Here’s a step-by-step guide to troubleshoot and mitigate this problem:

1. Confirm and Quantify the Matrix Effect: First, it's essential to confirm that a matrix effect is present and to quantify its impact. The post-extraction addition method is a standard approach for this.

  • Experimental Protocol: Post-Extraction Addition for Matrix Effect Assessment

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., medium quality control level).

      • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte is spiked into the final extract at the same concentration as Set A.

      • Set C (Pre-Extraction Spike): Analyte is spiked into the biological matrix before extraction at the same concentration.

    • Analyze and Calculate: Analyze all three sets using your this compound method. Calculate the matrix effect (ME) and recovery (RE) using the following formulas:

      • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    A value below 100% for ME indicates ion suppression, while a value above 100% indicates ion enhancement. Ideally, the ME should be between 85% and 115%.

2. Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis. Consider improving your sample cleanup protocol.

  • Comparison of Sample Preparation Techniques:

Technique Description Effectiveness in Reducing Matrix Effects Considerations
Protein Precipitation (PPT) A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins.Least effective; often results in significant matrix effects as many endogenous components, including phospholipids, remain in the supernatant.Quick and inexpensive, but may not be suitable for sensitive assays.
Liquid-Liquid Extraction (LLE) Separates analytes from the matrix based on their differential solubility in two immiscible liquids.More effective than PPT. Can provide cleaner extracts, especially when using double LLE.Analyte recovery can be low, particularly for polar compounds. Requires optimization of solvent choice and pH.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.Highly effective, especially mixed-mode SPE which uses both reversed-phase and ion-exchange mechanisms to produce very clean extracts.More time-consuming and costly than PPT or LLE, but offers superior cleanup.

3. Optimize Chromatographic Separation: If sample preparation improvements are insufficient, focus on your chromatography. The goal is to chromatographically separate your analyte from the co-eluting matrix components.

  • Strategies for Chromatographic Optimization:

    • Modify Gradient: Adjust the mobile phase gradient to increase the resolution between your analyte and any interfering peaks.

    • Change Column Chemistry: Test a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) to alter selectivity.

    • Adjust Mobile Phase pH: For ionizable analytes, changing the pH of the mobile phase can alter their retention time and separate them from interfering compounds.

4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for compensating for matrix effects. Since the SIL-IS is chemically identical to the analyte, it should experience the same ionization suppression or enhancement, allowing for accurate quantification.

  • Important Considerations:

    • The SIL-IS must co-elute with the analyte.

    • Verify the purity of the SIL-IS to avoid inaccurate results.

    • In some cases with severe matrix effects, even a SIL-IS may not fully compensate for the signal alteration.

Below is a logical workflow for troubleshooting matrix effects.

G cluster_0 Troubleshooting Workflow start Signal Suppression or Enhancement Observed quantify Quantify Matrix Effect (Post-Extraction Spike) start->quantify is_me_significant Is ME Significant (e.g., >15%)? quantify->is_me_significant improve_prep Improve Sample Preparation (SPE, LLE) is_me_significant->improve_prep Yes use_sil_is Implement SIL-IS is_me_significant->use_sil_is No, but precision poor optimize_lc Optimize Chromatography improve_prep->optimize_lc optimize_lc->use_sil_is revalidate Re-evaluate Matrix Effect use_sil_is->revalidate end Problem Resolved revalidate->end

Caption: A workflow for identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in this compound analysis?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analytical signal, which negatively impacts the accuracy and reproducibility of quantitative results.

Q2: How can I qualitatively check for matrix effects during method development?

The post-column infusion technique is an excellent qualitative method to identify regions in the chromatogram where matrix effects occur.

  • Experimental Protocol: Post-Column Infusion

    • A standard solution of the analyte is continuously infused into the mass spectrometer via a T-junction placed after the analytical column.

    • An extracted blank matrix sample is then injected onto the column.

    • As the matrix components elute from the column, any dip or rise in the constant analyte signal indicates a region of ion suppression or enhancement, respectively. This allows you to see if your analyte's retention time falls within a zone of significant matrix interference.

G cluster_workflow Post-Column Infusion Setup LC LC System Tee T-Junction LC->Tee Syringe Syringe Pump (Analyte Solution) Syringe->Tee MS Mass Spectrometer Tee->MS

Caption: Diagram of a post-column infusion experimental setup.

Q3: Is sample dilution a viable strategy for overcoming matrix effects?

Yes, simple dilution of the sample extract can be an effective and easy way to reduce the concentration of interfering matrix components. However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay and may not be feasible if your analyte concentration is already low. It is a trade-off between reducing interference and maintaining adequate signal intensity.

Q4: My SIL-IS and analyte have slightly different retention times. Is this a problem?

Yes, this can be a significant problem. The core principle of using a SIL-IS is that both the analyte and the internal standard experience the same matrix effect at the same time. If their retention times differ, they may elute with different interfering components, leading to different degrees of ion suppression or enhancement. This differential matrix effect can negate the benefit of the SIL-IS and lead to inaccurate results. This phenomenon is sometimes caused by the "deuterium isotope effect" when using deuterium-labeled standards.

Q5: When should I use the standard addition method?

The standard addition method is very effective for correcting matrix effects and is particularly useful when you cannot obtain a blank matrix to prepare matrix-matched calibrators. In this method, the sample is divided into several aliquots, and known, varying amounts of the analyte standard are added to each. By plotting the instrument response against the concentration of the added standard, the endogenous concentration can be determined by extrapolating the linear regression line to the x-intercept. While accurate, this method is time-consuming as it requires multiple analyses for each individual sample.

References

Technical Support Center: Cmpd-X (formerly Chm-fubiata)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cmpd-X. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the formation of degradation products during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of Cmpd-X?

A1: The two primary degradation products of Cmpd-X are formed through oxidation and hydrolysis. The main products are Cmpd-X N-oxide and Cmpd-X hydrolysate. These degradants can arise from improper handling and storage, leading to reduced potency of your Cmpd-X stock.

Q2: What are the optimal storage conditions for Cmpd-X?

A2: For optimal stability, Cmpd-X should be stored as a dry powder at -20°C in a light-protected, airtight container. If you must store it in solution, use an anhydrous aprotic solvent like DMSO, aliquot it into small volumes to minimize freeze-thaw cycles, and store it at -80°C.

Q3: My experiment is showing lower than expected efficacy. Could this be due to Cmpd-X degradation?

A3: Yes, this is a common issue. Degradation of Cmpd-X to its less active or inactive forms (Cmpd-X N-oxide, Cmpd-X hydrolysate) will reduce the effective concentration of the active compound in your assay, leading to lower efficacy. We recommend performing a quality check of your Cmpd-X stock.

Q4: How can I detect Cmpd-X degradation products in my sample?

A4: The most effective method for detecting and quantifying Cmpd-X and its degradation products is through High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).

Troubleshooting Guide

Issue 1: Rapid Loss of Cmpd-X Activity in Aqueous Buffers
  • Problem: You observe a significant drop in the expected biological activity of Cmpd-X shortly after preparing your working solution in an aqueous buffer.

  • Potential Cause: Cmpd-X is susceptible to hydrolysis, which is accelerated in aqueous environments.

  • Solution:

    • Prepare Fresh: Always prepare the aqueous working solution of Cmpd-X immediately before use.

    • Control pH: Maintain the pH of your buffer within the optimal range of 6.0-7.5.

    • Minimize Exposure Time: Reduce the time your Cmpd-X solution remains in the aqueous buffer before being added to the experiment.

Issue 2: Variability Between Aliquots of Cmpd-X Stock Solution
  • Problem: You notice inconsistent results when using different aliquots of your Cmpd-X stock solution prepared in DMSO.

  • Potential Cause: The stock solution may be degrading due to repeated freeze-thaw cycles or exposure to air and moisture.

  • Solution:

    • Proper Aliquoting: When you first prepare your stock solution in anhydrous DMSO, immediately divide it into small, single-use aliquots.

    • Inert Gas: Before sealing the vials for storage, consider purging the headspace with an inert gas like argon or nitrogen to displace oxygen.

    • Secure Storage: Store the aliquots in a tightly sealed container with desiccant at -80°C.

Quantitative Data Summary

The stability of Cmpd-X was assessed under various conditions. The percentage of the parent compound remaining after a specified duration is summarized below.

Table 1: Stability of Cmpd-X in Different Solvents at 25°C

SolventTime (hours)Cmpd-X Remaining (%)
Anhydrous DMSO2499.5
Methanol2492.1
PBS (pH 7.4)2485.3

Table 2: Impact of Temperature on Cmpd-X Stability in PBS (pH 7.4)

Temperature (°C)Time (hours)Cmpd-X Remaining (%)
42495.2
252485.3
372476.8

Experimental Protocols

Protocol 1: HPLC Method for Cmpd-X and Degradant Analysis
  • Objective: To quantify the amount of Cmpd-X and its primary degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start with 95% A / 5% B

    • Ramp to 5% A / 95% B over 15 minutes

    • Hold for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Visual Guides

cluster_storage Cmpd-X Storage cluster_degradation Degradation Pathways Dry_Powder Cmpd-X (Dry Powder) -20°C, Airtight, Dark DMSO_Stock Stock in Anhydrous DMSO -80°C, Single-Use Aliquots Dry_Powder->DMSO_Stock Dissolution Working_Solution Working Solution in Aqueous Buffer Prepare Fresh, Use Immediately DMSO_Stock->Working_Solution Dilution Cmpd_X Cmpd-X (Active) Oxidized_Product Cmpd-X N-oxide (Inactive) Cmpd_X->Oxidized_Product O2, Light Hydrolyzed_Product Cmpd-X Hydrolysate (Inactive) Cmpd_X->Hydrolyzed_Product H2O, pH

Caption: Cmpd-X handling and degradation workflow.

Start Low Efficacy Observed Check_Storage Verify Storage Conditions (-20°C powder, -80°C DMSO) Start->Check_Storage Prepare_Fresh Prepare Fresh Working Solution from New Aliquot Check_Storage->Prepare_Fresh Run_QC Run HPLC/LC-MS Quality Control on Stock Solution Prepare_Fresh->Run_QC Degradation_Confirmed Degradation Confirmed? Run_QC->Degradation_Confirmed Discard_Stock Discard Old Stock Prepare New Stock Degradation_Confirmed->Discard_Stock Yes Troubleshoot_Assay Troubleshoot Other Assay Parameters Degradation_Confirmed->Troubleshoot_Assay No End Problem Resolved Discard_Stock->End Troubleshoot_Assay->End

Caption: Troubleshooting flowchart for low Cmpd-X efficacy.

Technical Support Center: Optimizing Mobile Phase for Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during mobile phase optimization and method development.

Troubleshooting Guides

This section addresses specific chromatographic problems with potential causes and step-by-step solutions.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Q: My peaks are tailing. What are the common causes and how can I fix this?

A: Peak tailing, where the latter half of the peak is drawn out, is one of the most frequent issues in RP-HPLC. It can compromise resolution and lead to inaccurate quantification. The primary causes involve secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Cause 1: Silanol Interactions: Residual silanol groups (-Si-OH) on the silica-based stationary phase can interact with basic analytes, causing tailing.[1] This is especially prominent at mid-range pH where silanols are ionized (-Si-O⁻).

    • Solution:

      • Lower Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH below 4.[2] This protonates the silanol groups, minimizing unwanted ionic interactions.

      • Use a Competing Base: Add a small concentration of a competing base, such as triethylamine (TEA) (e.g., 0.1-1%), to the mobile phase.[3] TEA will interact with the active silanol sites, effectively blocking them from interacting with your analyte.

      • Use an End-Capped Column: Modern, high-purity, end-capped C8 or C18 columns are designed to have minimal exposed silanol groups and are less prone to these interactions.[3]

  • Cause 2: Insufficient Buffer Capacity: If the mobile phase buffer is too weak, it may not effectively control the ionization state of the analyte as it moves through the column, leading to tailing.[1]

    • Solution: Ensure the buffer concentration is adequate, typically between 10-25 mM. Select a buffer with a pKa value close to the desired mobile phase pH for stable operation.

  • Cause 3: Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion, including tailing.

    • Solution: Reduce the concentration of the injected sample and check if the peak shape improves.

Q: My peaks are fronting. What does this indicate?

A: Fronting peaks, which have a leading edge or shoulder, are less common than tailing but can also affect results.

  • Cause 1: Improper Mobile Phase Composition: The solvent used to dissolve the sample (the sample diluent) might be significantly stronger than the mobile phase, causing the analyte to move too quickly at the start.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Cause 2: Column Overload: Similar to tailing, injecting a high concentration of the sample can lead to fronting.

    • Solution: Try diluting the sample and re-injecting.

Q: All the peaks in my chromatogram are broad. What should I investigate?

A: Broad peaks lead to a loss of resolution and sensitivity. When all peaks are affected, the cause is often extracolumn (outside the column) or a major column failure.

  • Cause 1: Large Extracolumn Volume: Excessive tubing length or tubing with a large internal diameter between the injector, column, and detector can cause band broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure fittings are properly connected to avoid dead volume.

  • Cause 2: Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can disrupt the flow path, causing all peaks to broaden.

    • Solution: First, try backflushing the column to dislodge any particulates on the frit. If this fails, a void may have formed, and the column will likely need to be replaced. Using a guard column can help protect the analytical column from contamination.

  • Cause 3: Inadequate Solvent Strength: If the mobile phase is too weak, it may not elute analytes efficiently, causing them to spend too much time on the column and result in broad peaks.

    • Solution: Increase the percentage of the organic modifier in the mobile phase to decrease retention time and sharpen peaks.

Issue 2: Unstable or Drifting Retention Times

Q: My retention times are shifting from one run to the next. What's the cause?

A: Inconsistent retention times are a critical issue, especially for compound identification. The problem usually lies with the mobile phase preparation or the HPLC pump.

  • Cause 1: Poor Column Equilibration: The column requires sufficient time to equilibrate with the mobile phase. If you start a run too soon after changing the mobile phase composition, retention times will drift.

    • Solution: Always equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Cause 2: Mobile Phase Composition Change: The mobile phase can change over time due to the evaporation of the more volatile organic solvent (e.g., acetonitrile).

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Inconsistent manual mixing can also be a source of variability.

  • Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the separation kinetics, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Cause 4: Pump and System Issues: Air bubbles in the pump, leaks, or malfunctioning check valves can cause inconsistent flow rates, directly impacting retention times.

    • Solution: Degas the mobile phase thoroughly before use. Purge the pump to remove any trapped air bubbles. Systematically check for leaks in all fittings and connections.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right organic solvent for my mobile phase?

A1: The most common organic solvents for RP-HPLC are acetonitrile and methanol.

  • Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.

  • Methanol is a more acidic solvent and can offer different selectivity compared to acetonitrile. The choice depends on the specific analytes. It is often beneficial to screen both solvents during method development to see which provides better separation.

Q2: What is the purpose of a buffer in the mobile phase?

A2: A buffer is used to control and maintain a stable pH. This is critical when analyzing ionizable compounds (acids or bases). The ionization state of a compound affects its polarity and, therefore, its retention time in RP-HPLC. A stable pH ensures that retention times are reproducible and peak shapes are consistent.

Q3: What is the difference between isocratic and gradient elution?

A3:

  • Isocratic Elution: The composition of the mobile phase remains constant throughout the entire run. This method is simpler and results in a more stable baseline.

  • Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the percentage of the organic solvent. This is useful for separating complex mixtures containing compounds with a wide range of polarities, as it helps to elute strongly retained compounds more quickly and with better peak shape.

Q4: How does pH affect the retention of my analyte?

A4: The pH of the mobile phase determines the ionization state of acidic or basic analytes. In RP-HPLC:

  • Ionized compounds are more polar and will be less retained, resulting in earlier elution times.

  • Neutral (non-ionized) compounds are less polar and will be more strongly retained, leading to later elution times. To ensure reproducible results, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Q5: What are "ghost peaks" and how can I prevent them?

A5: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run. They are typically caused by contaminants in the mobile phase or from a previous injection.

  • Prevention:

    • Use high-purity, HPLC-grade solvents and reagents for your mobile phase.

    • Ensure that the column is thoroughly flushed with a strong solvent after each run to remove any strongly retained compounds from previous injections.

    • Filter all mobile phases and samples to remove particulate matter.

Data Presentation

Table 1: Properties of Common RP-HPLC Organic Solvents
PropertyAcetonitrile (ACN)Methanol (MeOH)
Polarity Index 5.85.1
Elution Strength StrongerWeaker
Viscosity (cP) Low (0.37)High (0.60)
UV Cutoff (nm) ~190~205
Selectivity Dipole-dipoleAcidic

This table summarizes key properties that influence solvent selection in RP-HPLC mobile phase optimization.

Table 2: Common Buffers and their Useful pH Range
Buffer CompoundpKaUseful pH RangeNotes
Phosphate 2.1, 7.22.1 - 3.1, 6.2 - 8.2Good UV transparency, but can precipitate in high organic concentrations.
Formate (Formic Acid) 3.82.8 - 4.8Volatile, excellent for LC-MS applications.
Acetate 4.83.8 - 5.8Volatile, good for LC-MS.

This table provides a reference for selecting an appropriate buffer system based on the desired mobile phase pH.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for RP-HPLC

This protocol describes the standard procedure for preparing a buffered aqueous-organic mobile phase.

  • Prepare the Aqueous Buffer:

    • Weigh the appropriate amount of the chosen buffer salt (e.g., sodium phosphate) to achieve the target concentration (e.g., 20 mM) in the final aqueous volume.

    • Dissolve the salt in HPLC-grade water.

    • Adjust the pH to the desired value (e.g., pH 3.0) using a suitable acid or base (e.g., phosphoric acid).

  • Mix the Mobile Phase:

    • Measure the required volumes of the prepared aqueous buffer and the HPLC-grade organic solvent (e.g., acetonitrile) into a clean solvent reservoir. For example, for a 60:40 (v/v) mobile phase, mix 600 mL of aqueous buffer with 400 mL of acetonitrile.

  • Degas the Mobile Phase:

    • Degas the final mixture to remove dissolved gases, which can cause bubbles in the pump and detector. Common methods include sonication or vacuum filtration through a 0.45 µm filter. Filtration also removes any particulate matter.

  • Label the Reservoir:

    • Clearly label the solvent reservoir with the composition, pH, and date of preparation.

Visualizations

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckAnalyte Is analyte basic? Start->CheckAnalyte CheckOverload Is concentration high? CheckAnalyte->CheckOverload No Silanol Cause: Silanol Interaction CheckAnalyte->Silanol Yes Overload Cause: Column Overload CheckOverload->Overload Yes Solution1 Solution: 1. Lower mobile phase pH (<4) 2. Add competing base (TEA) 3. Use end-capped column Silanol->Solution1 Solution2 Solution: - Reduce sample concentration Overload->Solution2

Caption: Troubleshooting workflow for peak tailing.

Mobile_Phase_Optimization Start Goal: Optimize Separation Step1 1. Select Column & Solvents (e.g., C18, ACN, MeOH) Start->Step1 Step2 2. Screen Organic Modifier % (Isocratic or Gradient) Step1->Step2 CheckIonizable Are analytes ionizable? Step2->CheckIonizable Step3 3. Optimize Mobile Phase pH (Use appropriate buffer) CheckIonizable->Step3 Yes Step4 4. Fine-tune Selectivity (Change organic solvent, temp.) CheckIonizable->Step4 No Step3->Step4 End Optimized Method Step4->End

Caption: Logical workflow for mobile phase optimization.

References

Technical Support Center: Chm-fubiata Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with Chm-fubiata during long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, it is expected to be stable for at least four years.

Q2: Can I store this compound at room temperature or in a refrigerator?

A2: It is not recommended. Studies on structurally similar synthetic cannabinoids show significant degradation at room temperature and refrigerated (4°C) conditions.[1][2][3] To ensure the integrity of your samples, frozen storage at -20°C is essential for long-term stability.[1][2]

Q3: What type of container should I use to store this compound solutions?

A3: It is highly recommended to use glass vials for storing solutions of this compound. Studies on other cannabinoids have shown that significant adsorptive loss can occur when using plastic containers, leading to a decrease in the effective concentration of the analyte.

Q4: I am dissolving this compound for my experiments. What solvents are recommended?

A4: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The choice of solvent will depend on your specific experimental requirements. Ensure the solvent is of high purity and dry, as residual water and impurities can promote degradation.

Q5: What are the likely degradation pathways for this compound during long-term storage?

A5: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, two primary degradation routes are plausible:

  • Hydrolysis of the acetamide linker: The acetamide group can be susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, which would cleave the molecule into two fragments.

  • Oxidation of the indole ring or N-benzyl group: The indole nucleus and the benzylic position are susceptible to oxidation, which can introduce hydroxyl groups or other modifications.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency or Lower Than Expected Concentration Degradation due to improper storage (temperature, light exposure).Verify storage conditions (-20°C, protected from light). Prepare fresh stock solutions from solid material.
Adsorption to plastic storage containers.Switch to amber glass vials for all stock and working solutions.
Hydrolysis of the compound.Ensure use of dry solvents and store solutions under inert gas if possible. Avoid acidic or basic conditions unless required for the experiment.
Appearance of Unexpected Peaks in Chromatography (LC-MS/GC-MS) Presence of degradation products.Analyze an aged sample alongside a freshly prepared standard to confirm if the extra peaks are degradation products. Consider potential hydrolysis or oxidation products when interpreting mass spectra.
Solvent impurities or contaminants.Run a solvent blank to rule out contamination from the solvent or sample preparation process.
Poor Peak Shape or Tailing in LC Analysis Interaction of the analyte with the stationary phase.Optimize mobile phase composition, including pH and organic modifier concentration. Consider a different column chemistry if the issue persists.
Inconsistent Results Between Experiments Instability of working solutions.Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots.
Non-uniformity of the compound if it has been sprayed on plant material.Ensure thorough homogenization of any solid mixtures before sampling. Note that "hot spots" of the compound can occur in such preparations.

Quantitative Data Summary

Compound Matrix Storage Condition Duration Observed Stability Reference
AB-FubinacaWhole Blood-20°C12 weeksStable
AB-FubinacaWhole Blood4°C12 weeksStable
AB-FubinacaWhole Blood22°C (Room Temp)12 weeksStable
AB-PinacaWhole Blood-20°C12 weeksStable
UR-144Whole Blood-20°C12 weeksStable
XLR-11Whole Blood-20°C12 weeksStable
XLR-11Whole Blood4°C3 weeks31-73% degradation
XLR-11Whole Blood22°C (Room Temp)3 weeksSignificant degradation

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound

This protocol outlines a stability-indicating method using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a UV detector.

1. Preparation of Stock and Stability Samples:

  • Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable dry solvent (e.g., acetonitrile or methanol).
  • Aliquot the stock solution into amber glass vials.
  • Prepare multiple sets of stability samples at a relevant concentration (e.g., 10 µg/mL) by diluting the stock solution.
  • Store the stability samples under different conditions:
  • Long-term: -20°C
  • Accelerated: 4°C and 25°C
  • Photostability: 25°C with exposure to light
  • Keep a reference sample stored at -80°C.

2. Time Points for Analysis:

  • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months for long-term stability; 0, 1, 2, 4, and 8 weeks for accelerated stability).

3. Chromatographic Analysis (LC-MS/MS):

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column is a good starting point (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Gradient: A typical gradient could be 5% B to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • MS Detector: A triple quadrupole or high-resolution mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Monitoring: Use Multiple Reaction Monitoring (MRM) for the parent ion of this compound and any predicted degradation products.

4. Data Analysis:

  • Quantify the peak area of this compound at each time point.
  • Calculate the percentage of the initial concentration remaining.
  • Monitor for the appearance and increase in the peak areas of any new compounds (potential degradation products).
  • A loss of more than 10% of the initial concentration is typically considered significant degradation.

Visualizations

Chm-fubiata_Degradation_Pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Chm_fubiata This compound Hydrolysis_Product_A Indole-3-acetic acid derivative Chm_fubiata->Hydrolysis_Product_A Moisture, pH Hydrolysis_Product_B N-cyclohexylmethylamine Chm_fubiata->Hydrolysis_Product_B Moisture, pH Oxidation_Product_A Hydroxylated Indole Ring Chm_fubiata->Oxidation_Product_A Oxygen, Light Oxidation_Product_B N-dealkylated product Chm_fubiata->Oxidation_Product_B Oxygen, Light

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow Experimental Workflow for Stability Testing start Prepare Stock and Stability Samples storage Store Samples at Different Conditions (-20°C, 4°C, 25°C, Light Exposure) start->storage analysis Analyze at Predetermined Time Points (e.g., 0, 1, 3, 6, 12 months) storage->analysis lcms LC-MS/MS Analysis analysis->lcms data Quantify Parent Compound and Degradation Products lcms->data report Report Percentage Remaining and Identify Degradants data->report

Caption: General workflow for stability testing experiments.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results q1 Are you using fresh working solutions for each experiment? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are stock solutions aliquoted to avoid freeze-thaw cycles? a1_yes->q2 sol1 Prepare fresh working solutions from frozen stock for each experiment. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you using glass vials for storage? a2_yes->q3 sol2 Aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node If issues persist, consider re-validating the analytical method. a3_yes->end_node sol3 Switch to amber glass vials to prevent adsorption and light degradation. a3_no->sol3

Caption: A logical guide for troubleshooting inconsistent results.

References

Technical Support Center: Enhancing the Resolution of Chm-fubiata and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Chm-fubiata and its metabolites. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

A1: this compound primarily undergoes Phase I metabolism through hydroxylation and N-dealkylation. Hydroxylation can occur on the cyclohexane moiety, and the most abundant metabolite is often a hydroxylated form.[1]

Q2: Why is achieving high resolution critical in this compound analysis?

A2: High resolution is crucial for accurately distinguishing between isomeric and isobaric metabolites, which have the same mass-to-charge ratio but different structures or elemental compositions.[1][2] Co-elution of these metabolites can lead to inaccurate quantification and identification.[1]

Q3: What are the recommended analytical techniques for this compound and its metabolites?

A3: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the most common and effective technique.[1] This method allows for the separation of complex mixtures and accurate mass measurements for metabolite identification.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound and its metabolites.

Chromatographic Issues

Q4: I am observing poor peak shape (e.g., tailing or fronting) for my analytes. What could be the cause?

A4: Poor peak shape can result from several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Silanol groups on the column stationary phase can interact with basic analytes, causing peak tailing. Using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can help suppress this interaction.

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column, affecting peak shape. Regularly flushing the column or using a guard column can mitigate this.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical. Ensure the pH is appropriate for your analytes and that the organic solvent composition is optimized for good separation.

Q5: My retention times are shifting between injections. How can I improve reproducibility?

A5: Retention time instability is often due to:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. A common practice is to equilibrate for at least 10 column volumes.

  • Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase solvents can cause shifts. Prepare fresh mobile phase daily and ensure proper degassing.

  • Temperature Variations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, consider replacing the column.

Q6: I am unable to separate isomeric metabolites. What strategies can I employ?

A6: Separating isomers is a common challenge. Consider the following approaches:

  • Optimize the Chromatographic Method:

    • Gradient Elution: Employ a shallower gradient to increase the separation time between closely eluting peaks.

    • Mobile Phase Modifier: Experiment with different mobile phase additives (e.g., ammonium formate, different acids) to alter selectivity.

    • Column Chemistry: Try a column with a different stationary phase (e.g., PFP, C18 with different end-capping) to exploit different separation mechanisms.

  • Mass Spectrometry:

    • Ion Mobility Spectrometry (IMS): If available, IMS can separate ions based on their size and shape, providing an additional dimension of separation for isomers.

    • Tandem Mass Spectrometry (MS/MS): Isomers may produce different fragment ions upon collision-induced dissociation. Optimizing collision energy can help differentiate them.

Mass Spectrometry Issues

Q7: I am experiencing low signal intensity for my analytes. What can I do to improve it?

A7: Low signal intensity can be addressed by:

  • Optimizing Ionization Source Parameters: The settings of the electrospray ionization (ESI) source, such as capillary voltage, gas flow rates, and temperature, have a significant impact on signal intensity. These should be optimized for your specific analytes.

  • Mobile Phase Compatibility: Ensure your mobile phase is compatible with ESI. Non-volatile buffers (e.g., phosphate) should be avoided. Volatile buffers like ammonium formate are preferred.

  • Sample Preparation: Inefficient sample extraction or the presence of ion-suppressing matrix components can reduce signal. Optimize your sample preparation protocol to remove interferences.

  • Mass Spectrometer Tuning: Regular tuning and calibration of the mass spectrometer are essential for optimal performance.

Q8: I am observing significant matrix effects in my analysis of urine samples. How can I minimize them?

A8: Matrix effects, where components of the sample other than the analyte interfere with ionization, are a common problem in bioanalysis. To minimize them:

  • Effective Sample Preparation: Use a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.

  • Dilution: Diluting the sample can reduce the concentration of matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can compensate for matrix effects.

  • Chromatographic Separation: Ensure good chromatographic separation of the analyte from the bulk of the matrix components.

Quantitative Data Summary

ParameterTypical Value/RangeReference
Column Type Reversed-phase C18, PFP
Column Dimensions 2.1 mm ID x 100-150 mm length, <3 µm particle size
Mobile Phase A Water with 0.1% formic acid or ammonium formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 2.5 - 3.5 kV
Desolvation Gas Flow 600 - 1000 L/hr
Desolvation Temperature 350 - 500 °C

Experimental Protocols

Protocol 1: Sample Preparation from Urine for LC-MS Analysis

This protocol describes a general procedure for extracting this compound and its metabolites from urine samples.

  • Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase solution. Incubate at 60°C for 2 hours to deconjugate glucuronidated metabolites.

  • Protein Precipitation: Add 2 mL of cold acetonitrile to the hydrolyzed sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Protocol 2: LC-HRMS Method for the Analysis of this compound and its Metabolites

This protocol provides a starting point for developing an LC-HRMS method. Optimization will be required for your specific instrument and analytes.

  • LC System: A UHPLC system is recommended for optimal resolution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear ramp)

    • 15-18 min: 95% B (hold)

    • 18-18.1 min: 95-5% B (linear ramp)

    • 18.1-25 min: 5% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI+

  • Scan Range: m/z 100-1000

  • Data Acquisition: Full scan with data-dependent MS/MS on the top 3-5 most intense ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis Precipitation Protein Precipitation Hydrolysis->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC UHPLC Separation Filtration->LC MS HRMS Detection LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow from sample preparation to data analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_isomers Isomer Separation Start Poor Resolution Observed CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckRetention Check Retention Time Stability Start->CheckRetention CheckIsomers Check for Co-eluting Isomers Start->CheckIsomers Tailing Tailing Peak CheckPeakShape->Tailing Fronting Fronting Peak CheckPeakShape->Fronting Broad Broad Peak CheckPeakShape->Broad Shift Shifting Retention Times CheckRetention->Shift OptimizeGradient Optimize Gradient CheckIsomers->OptimizeGradient ChangeColumn Change Column Chemistry CheckIsomers->ChangeColumn Solution Implement Corrective Actions Tailing->Solution Fronting->Solution Broad->Solution Shift->Solution OptimizeGradient->Solution ChangeColumn->Solution

Caption: Troubleshooting logic for addressing poor chromatographic resolution.

metabolic_pathway ChmFubiata This compound Hydroxylation Hydroxylation ChmFubiata->Hydroxylation Phase I NDealkylation N-dealkylation ChmFubiata->NDealkylation Phase I HydroxylatedMetabolite Hydroxylated Metabolite Hydroxylation->HydroxylatedMetabolite NDealkylatedMetabolite N-dealkylated Metabolite NDealkylation->NDealkylatedMetabolite Glucuronidation Glucuronidation HydroxylatedMetabolite->Glucuronidation Phase II ConjugatedMetabolite Glucuronide Conjugate Glucuronidation->ConjugatedMetabolite

Caption: Simplified metabolic pathway of this compound.

References

Technical Support Center: Preventing Contamination in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address contamination in cell-based assays. The following information is based on best practices for mammalian cell culture and is applicable to a wide range of cell lines, including specialized or proprietary lines like Chm-fubiata.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell culture?

A1: Cell cultures are susceptible to several types of contamination. Biological contaminants are the most frequent and include bacteria, mycoplasma, yeast, molds, and viruses.[1][2][3] Chemical contamination from impurities in media, sera, water, or from endotoxins and detergents can also occur.[2][4] Cross-contamination with other cell lines is another significant issue that can compromise experimental results.

Q2: How can I recognize contamination in my cell cultures?

A2: Early detection is crucial for managing contamination. Common signs include:

  • Sudden changes in media pH: A rapid shift to yellow (acidic) often indicates bacterial contamination, while a shift to purple (alkaline) can suggest fungal contamination.

  • Cloudiness or turbidity in the culture medium: This is a classic sign of bacterial or yeast contamination.

  • Visible particles or filaments: Mold contamination may appear as fuzzy growths, while fungi can form filamentous structures.

  • Altered cell morphology or growth rates: Contaminated cells may grow slower, detach from the culture surface, or show other signs of stress.

  • Mycoplasma, a particularly insidious contaminant, is not visible by standard microscopy and does not cause turbidity. Its presence can alter cell metabolism and gene expression, making routine testing essential.

Q3: Is it advisable to use antibiotics in my culture medium routinely?

A3: While antibiotics can be useful for short-term prevention, their routine use is generally discouraged. Continuous use can mask low-level contamination and may lead to the development of antibiotic-resistant bacteria. More importantly, it can hide poor aseptic technique and underlying issues with your cell culture practice. Some antibiotics can also have off-target effects on cell metabolism.

Q4: How often should I test for mycoplasma?

A4: Regular mycoplasma testing is a critical component of good cell culture practice. It is recommended to test new cell lines upon arrival and before incorporating them into your general cell stocks. Routine testing of all cell lines in use should be performed every 1 to 2 months.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving contamination issues.

Observed Problem Potential Cause Recommended Action(s)
Media turns yellow and cloudy overnight. Bacterial Contamination1. Immediately isolate and discard the contaminated flask(s). 2. Decontaminate the biosafety cabinet and incubator thoroughly. 3. Review your aseptic technique. 4. Check all reagents, media, and sera for contamination.
White, fuzzy growths appear on the surface of the media. Mold (Fungal) Contamination1. Discard the contaminated culture immediately to prevent spore dispersal. 2. Thoroughly clean and disinfect the incubator, paying attention to corners and water pans. 3. Check the laboratory's air filtration system (HEPA filters).
Small, dark particles are visible between cells under the microscope; media may or may not be cloudy. Yeast or Bacterial Contamination1. If yeast, the particles may appear as budding ovals. 2. Follow the same steps as for bacterial contamination. Consider using an antimycotic for a short period if the culture is irreplaceable, but discarding is the best practice.
Cell growth is slow, and cells appear stressed, but there are no visible signs of contamination. Mycoplasma Contamination or Chemical Contamination1. Quarantine the cell line. 2. Perform a mycoplasma test (e.g., PCR or ELISA). 3. If positive for mycoplasma, discard the culture or use a specific mycoplasma elimination kit if the cell line is invaluable. 4. For potential chemical contamination, use high-purity water and reagents, and ensure no detergent residues remain on glassware.
Unexpected experimental results or changes in cellular response. Cross-Contamination with another cell line or Mycoplasma1. Perform cell line authentication (e.g., Short Tandem Repeat (STR) profiling). 2. Test for mycoplasma. 3. Review cell handling procedures to ensure only one cell line is handled at a time in the biosafety cabinet.

Experimental Protocols

Protocol 1: Aseptic Technique in a Biosafety Cabinet (BSC)
  • Preparation:

    • Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves.

    • Turn on the BSC blower at least 15 minutes before starting work.

    • Wipe down the interior surfaces of the BSC with 70% ethanol.

    • Spray all items (media bottles, pipette tip boxes, etc.) with 70% ethanol before placing them inside the cabinet.

  • Execution:

    • Arrange materials in the BSC to create a clear workflow from clean to dirty areas.

    • Minimize movement in and out of the cabinet to avoid disrupting the airflow.

    • Use sterile, disposable pipettes and change them between different reagents or cell lines.

    • Do not talk, sing, or cough towards the sterile field.

    • Cap all bottles and flasks when not in use.

  • Completion:

    • Remove all items from the BSC.

    • Wipe down the interior surfaces of the BSC with 70% ethanol.

    • Dispose of all waste in appropriate biohazard containers.

Protocol 2: Routine Mycoplasma PCR Testing
  • Sample Collection:

    • Culture cells for at least 48-72 hours without changing the medium.

    • Collect 1 mL of the culture supernatant from a near-confluent flask.

    • Centrifuge at 200 x g for 5 minutes to pellet any cells.

    • Transfer the supernatant to a new sterile tube. This is your test sample.

  • DNA Extraction:

    • Use a commercial PCR-based mycoplasma detection kit and follow the manufacturer's instructions for DNA extraction from the cell culture supernatant.

  • PCR Amplification:

    • Set up the PCR reaction according to the kit's protocol, including positive and negative controls.

    • Run the PCR program on a thermal cycler.

  • Analysis:

    • Analyze the PCR products by gel electrophoresis.

    • The presence of a band of the expected size in the sample lane (and positive control) indicates mycoplasma contamination.

Visual Guides

Contamination_Troubleshooting_Workflow Start Observe Anomaly in Cell Culture (e.g., color change, turbidity, slow growth) Visual_Inspection Perform Microscopic and Visual Inspection Start->Visual_Inspection Is_Contamination_Visible Is Contamination Visible? Visual_Inspection->Is_Contamination_Visible Identify_Type Identify Contaminant Type (Bacteria, Yeast, Mold) Is_Contamination_Visible->Identify_Type Yes Suspect_Mycoplasma Suspect Mycoplasma or Chemical Contamination Is_Contamination_Visible->Suspect_Mycoplasma No Yes_Visible Yes No_Visible No Action_Visible Isolate and Discard Culture. Decontaminate Equipment. Review Aseptic Technique. Identify_Type->Action_Visible Perform_Mycoplasma_Test Perform Mycoplasma Test (PCR/ELISA) Suspect_Mycoplasma->Perform_Mycoplasma_Test Mycoplasma_Positive Mycoplasma Positive? Perform_Mycoplasma_Test->Mycoplasma_Positive Action_Mycoplasma Discard or Treat Culture (if irreplaceable). Review Quarantine Procedures. Mycoplasma_Positive->Action_Mycoplasma Yes Investigate_Chemical Investigate Chemical Contamination (Reagents, Water, Glassware). Consider Cell Line Authentication. Mycoplasma_Positive->Investigate_Chemical No Yes_Mycoplasma Yes No_Mycoplasma No

Caption: Troubleshooting workflow for identifying and addressing cell culture contamination.

Aseptic_Technique_Workflow cluster_BSC Inside Biosafety Cabinet cluster_Operator Operator Actions Clean_Area Clean Area (Media, Sterile Pipettes) Work_Area Work Area (Cell Culture Flask/Plate) Clean_Area->Work_Area Introduce sterile items Dirty_Area Dirty Area (Used Pipettes, Waste) Work_Area->Dirty_Area Generate waste Prep 1. Wear PPE Sterilize_BSC 2. Sterilize BSC Surface Prep->Sterilize_BSC Introduce_Items 3. Introduce Sterilized Items Sterilize_BSC->Introduce_Items Introduce_Items->Clean_Area Place items in designated areas Perform_Work 4. Perform Work with Minimal Movement Introduce_Items->Perform_Work Perform_Work->Work_Area Remove_Waste 5. Remove Waste Perform_Work->Remove_Waste Remove_Waste->Dirty_Area Final_Clean 6. Final Surface Sterilization Remove_Waste->Final_Clean

Caption: Logical workflow and spatial organization for aseptic technique within a biosafety cabinet.

References

Refining extraction techniques for Chm-fubiata from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Extraction of Chm-fubiata

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for refining the extraction of the novel compound this compound from complex matrices such as plasma, tissue homogenates, and plant material.

Troubleshooting Guide

This section addresses specific issues encountered during the extraction of this compound.

Issue 1: Low Recovery or Yield of this compound

  • Question: We are experiencing significantly low recovery of this compound after Solid-Phase Extraction (SPE). What are the potential causes and how can we improve the yield?

  • Answer: Low recovery during SPE can stem from several factors. The primary areas to investigate are the choice of sorbent, the pH of the sample and solvents, and the elution solvent strength. This compound's polarity and pKa are critical. If it is a non-polar compound, a reverse-phase (C18, C8) sorbent is appropriate. Ensure the sample is loaded under conditions where this compound is retained (e.g., acidified for a weakly acidic compound). The wash steps may be too aggressive, leading to premature elution. Conversely, the elution solvent may be too weak to desorb the compound completely.

    Troubleshooting Steps:

    • Verify Sorbent Choice: Confirm the SPE sorbent chemistry is appropriate for the physicochemical properties of this compound.

    • Optimize pH: Adjust the pH of the sample and loading buffer to maximize the retention of this compound on the sorbent.

    • Evaluate Wash Solvent: Test less aggressive wash solvents (e.g., lower percentage of organic solvent) to prevent loss of the analyte.

    • Strengthen Elution Solvent: Increase the percentage of organic solvent or add a modifier (e.g., ammonia for a basic compound, formic acid for an acidic one) to the elution solvent to ensure complete desorption.

dot

G start Start: Low Recovery Detected check_sorbent Is SPE sorbent appropriate for This compound's polarity? start->check_sorbent check_ph Is sample/solvent pH optimized for retention? check_sorbent->check_ph Yes solution_sorbent Action: Select alternative sorbent (e.g., C18, HLB, MAX) check_sorbent->solution_sorbent No check_wash Is wash step too aggressive? check_ph->check_wash Yes solution_ph Action: Adjust sample pH prior to loading check_ph->solution_ph No check_elution Is elution solvent too weak? check_wash->check_elution Yes solution_wash Action: Decrease organic content in wash solvent check_wash->solution_wash No solution_elution Action: Increase organic content or add modifier to elution solvent check_elution->solution_elution Yes end_node End: Re-evaluate Recovery check_elution->end_node No solution_sorbent->end_node solution_ph->end_node solution_wash->end_node solution_elution->end_node

Caption: Troubleshooting flowchart for low SPE recovery.

Issue 2: Poor Purity and Presence of Interfering Peaks

  • Question: Our final extract shows high levels of contaminants and matrix effects when analyzed by LC-MS. How can we improve the purity of the this compound extract?

  • Answer: Contamination from complex matrices is a common challenge. Improving purity requires enhancing the selectivity of the extraction method. This can be achieved by refining the existing protocol or implementing a multi-step cleanup strategy.

    Troubleshooting Steps:

    • Introduce a Selective Wash Step (SPE): Incorporate a wash step with a solvent that is strong enough to remove interfering compounds but weak enough to leave this compound bound to the sorbent.

    • Optimize LLE Conditions: If using Liquid-Liquid Extraction (LLE), perform back-extraction. After extracting this compound into an organic phase, wash this phase with an aqueous buffer at a pH where the contaminants are ionized and partition back into the aqueous phase, while the target analyte remains in the organic layer.

    • Use Orthogonal Cleanup Methods: Combine two different extraction techniques. For example, perform an initial protein precipitation, followed by LLE, and finally a polishing step with SPE.

Issue 3: Degradation of this compound During Extraction

  • Question: We suspect this compound is degrading during our sample preparation workflow, which involves elevated temperatures. What steps can we take to prevent this?

  • Answer: Analyte stability is paramount. If this compound is thermally labile or sensitive to oxidation, the entire workflow must be adjusted to maintain its integrity.

    Troubleshooting Steps:

    • Work at Low Temperatures: Keep samples on ice at all times. Use refrigerated centrifuges and conduct evaporation steps at low temperatures under a stream of nitrogen.

    • Add Stabilizers: If the degradation is oxidative, consider adding antioxidants like ascorbic acid or BHT to the sample homogenate.

    • Minimize Processing Time: Streamline the workflow to reduce the time from sample collection to analysis.

    • Evaluate pH Sensitivity: Determine if this compound is unstable at a particular pH and buffer the sample accordingly throughout the extraction process.

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective initial extraction method for this compound from plasma?

  • A1: For plasma, a good starting point is either Protein Precipitation (PPT) for its simplicity or Solid-Phase Extraction (SPE) for its selectivity. PPT with cold acetonitrile is fast but may result in a less clean extract. SPE, particularly using a mixed-mode cation exchange sorbent (if this compound has a basic moiety), can provide significantly higher purity. The choice depends on the required sensitivity and throughput of the downstream analytical method.

  • Q2: How do I select the right SPE sorbent for this compound?

  • A2: The selection is based on the physicochemical properties of this compound.

    • For non-polar compounds: Use reverse-phase sorbents like C18 or a polymer-based sorbent (e.g., HLB).

    • For acidic compounds: Use mixed-mode anion exchange (MAX) sorbents.

    • For basic compounds: Use mixed-mode cation exchange (MCX) sorbents.

    • For polar compounds: Use normal-phase (e.g., silica) or hydrophilic interaction liquid chromatography (HILIC) type sorbents.

  • Q3: Can you provide a baseline protocol for Liquid-Liquid Extraction (LLE) of this compound?

  • A3: A general LLE protocol is provided below. This should be optimized based on the specific properties of this compound and the sample matrix. See the detailed methodology in the "Experimental Protocols" section.

Quantitative Data Summary

The following tables summarize the results of method development experiments for this compound extraction from human plasma.

Table 1: Comparison of Recovery Rates for Different SPE Sorbents

SPE Sorbent Type Wash Solvent (5% MeOH in H₂O) Elution Solvent (5% NH₄OH in ACN) Mean Recovery (%) Standard Deviation
Polymeric (HLB) Yes Yes 85.2 4.3
Mixed-Mode Cation Exchange (MCX) Yes Yes 94.7 2.1
C18 (Reverse-Phase) Yes Yes 71.4 6.8

| Weak Cation Exchange (WCX) | Yes | Yes | 88.9 | 3.5 |

Table 2: Effect of Elution Solvent Composition on LLE Efficiency

Extraction Solvent pH of Aqueous Phase Mean Efficiency (%) Standard Deviation
Methyl tert-butyl ether (MTBE) 9.5 91.3 3.3
Ethyl Acetate 9.5 82.1 5.1
Dichloromethane 9.5 75.6 7.2

| MTBE | 7.0 | 65.4 | 8.9 |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Sorbent Conditioning: Condition an MCX SPE cartridge (30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.

  • Wash Step 1 (Interference Elution): Wash the cartridge with 1 mL of 0.1 M acetic acid.

  • Wash Step 2 (Polar Interference Elution): Wash the cartridge with 1 mL of methanol. Dry the sorbent under vacuum for 1 minute.

  • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

dot

Caption: General workflow for SPE of this compound.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Sample Preparation: To 500 µL of plasma, add 50 µL of 1 M sodium carbonate buffer (pH 9.5). Vortex briefly.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 10°C to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the protein disk at the interface.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the mobile phase.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical mechanism of action for this compound, where it is proposed to inhibit a key kinase in a cancer-related signaling cascade.

dot

G cluster_pathway Hypothetical this compound Signaling Pathway receptor Growth Factor Receptor ras RAS Protein receptor->ras raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk proliferation Cell Proliferation & Survival erk->proliferation chm This compound chm->raf

Caption: this compound as a hypothetical RAF kinase inhibitor.

Calibration curve issues in Chm-fubiata quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chm-fubiata quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the analytical calibration process.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems associated with calibration curves.

Common Calibration Curve Issues: Causes and Solutions

The following table summarizes prevalent issues, their potential causes, and recommended solutions to ensure the accuracy and reliability of your quantification data.

Issue Potential Causes Recommended Solutions
Non-Linear Calibration Curve Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration.[1][2] Standard Preparation Errors: Inaccurate dilutions, especially at higher concentrations, can introduce non-linearity.[1] Analyte Instability: The analyte may degrade at certain concentrations or under specific storage conditions.[3][4] Matrix Effects: Components in the sample matrix can interfere with the analyte's signal, causing suppression or enhancement. Inappropriate Mathematical Model: A linear model may not be suitable for the entire concentration range.Dilute Samples: Bring the sample concentration within the linear range of the assay. Review Dilution Protocol: Ensure accurate preparation of standards and consider preparing fresh standards. Assess Analyte Stability: Conduct stability studies to determine optimal storage and handling conditions. Matrix-Matched Calibration: Prepare calibration standards in a matrix similar to the samples to compensate for matrix effects. Use a Non-Linear Fit: Employ a quadratic or other appropriate non-linear regression model.
Poor Reproducibility (High Variability) Inconsistent Injection Volume: Issues with the autosampler or manual injection technique can lead to variable sample amounts being analyzed. Instrument Instability: Fluctuations in temperature, flow rate, or detector parameters can cause inconsistent results. Improper Standard Storage: Degradation or evaporation of standards can alter their concentrations over time. Inconsistent Sample Preparation: Variations in the sample preparation workflow can introduce variability.Verify Injection System: Check the autosampler for proper function and ensure consistent manual injection technique. Monitor Instrument Parameters: Ensure the analytical instrument is properly equilibrated and that all parameters are stable throughout the run. Properly Store Standards: Store standards according to recommended conditions and check for stability. Standardize Workflow: Adhere to a strict, documented sample preparation protocol.
High Y-Intercept (Curve Not Passing Through Origin) Contamination: The blank or solvent may be contaminated with the analyte. Interfering Peak: A co-eluting substance in the blank may be contributing to the signal. Incorrect Blank: The blank used may not be representative of the sample matrix without the analyte.Use Fresh, High-Purity Solvents: Prepare fresh blanks and ensure all glassware is clean. Improve Chromatographic Separation: Optimize the analytical method to resolve the analyte from interfering peaks. Use a Representative Blank: The blank should contain all components of the sample matrix except for the analyte.
Low R-squared (R²) Value Random Errors: Inconsistent pipetting, instrument noise, or other random variations can lead to poor correlation. Inappropriate Range: The selected concentration range may be too wide or not appropriate for the assay. Outliers: One or more standard points may be inaccurate due to preparation errors.Improve Laboratory Technique: Ensure proper use of pipettes and other lab equipment. Optimize Concentration Range: Select a narrower range or a range more appropriate for the expected sample concentrations. Identify and Remove Outliers: Carefully examine the data for outliers and, if justified, remove them and re-process the curve.

Experimental Protocols

Adherence to standardized protocols is critical for generating reliable calibration curves.

Protocol for Preparation of Calibration Curve Standards
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the reference standard.

    • Dissolve the standard in a precise volume of an appropriate solvent to create a concentrated stock solution. Ensure the standard is fully dissolved; use a vortex mixer or sonicator if necessary.

  • Serial Dilutions:

    • Perform a series of dilutions from the stock solution to prepare at least five to seven calibration standards.

    • Use calibrated pipettes and fresh tips for each dilution to minimize error.

    • It is good practice to prepare standards in a random order to minimize systematic errors.

  • Analysis of Standards:

    • Analyze the prepared standards using the same analytical method as for the unknown samples.

    • Ensure the instrument is stabilized and has passed all system suitability tests before analysis.

  • Data Processing:

    • Plot the instrument response (e.g., peak area, absorbance) against the known concentration of each standard.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). A general guideline for an acceptable R² value is ≥ 0.995, though this can vary by application.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable R-squared (R²) value for a calibration curve?

While an R² value of ≥ 0.995 is a general guideline for good linearity, the acceptable value can depend on the specific application, the concentration range, and regulatory requirements. For trace analysis, a slightly lower R² may be acceptable, while high-precision assays may require a value closer to 0.999.

Q2: How can I address matrix effects in my samples?

Matrix effects occur when components in the sample matrix interfere with the analyte's signal, causing suppression or enhancement. To mitigate this, you can:

  • Optimize Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

  • Modify Chromatographic Conditions: Adjust the mobile phase or gradient to separate the analyte from matrix components.

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.

  • Employ the Standard Addition Method: This involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.

  • Use an Internal Standard: An internal standard that behaves similarly to the analyte can help correct for variations in signal due to matrix effects.

Q3: My calibration curve is non-linear at higher concentrations. What should I do?

This is often due to detector saturation. The simplest solution is to dilute your samples to fall within the linear range of your calibration curve. Alternatively, if the non-linearity is predictable, you can use a non-linear regression model (e.g., quadratic fit) to accurately quantify your samples.

Q4: How many points should I use for my calibration curve?

For an initial assessment of the calibration function, it is recommended to use at least seven different concentrations, including a blank. The concentrations should be evenly spaced and cover the expected range of your samples.

Q5: Why is my calibration curve not passing through the origin (significant y-intercept)?

A significant y-intercept can indicate contamination of your blank or solvent with the analyte, or an interfering substance that co-elutes with your analyte. It is important to use high-purity solvents, clean glassware, and a truly representative blank to avoid this issue.

Visualizations

Troubleshooting Workflow for Calibration Curve Issues

G cluster_0 A Calibration Curve Fails (e.g., R² < 0.995, Poor Linearity) B Check Standard Preparation A->B C Re-prepare Standards and Re-run B->C Errors Found D Investigate Instrument Performance B->D No Errors C->A E Check for Leaks, Baseline Noise, Retention Time Shifts D->E Issues Found F Assess for Matrix Effects D->F No Issues E->A G Use Matrix-Matched Standards or Standard Addition F->G Present H Consider Non-Linear Model F->H Absent G->A I Calibration Curve Passes H->I

Caption: A flowchart for troubleshooting common calibration curve issues.

Experimental Workflow for Generating a Calibration Curve

G cluster_1 A Prepare Concentrated Stock Solution B Perform Serial Dilutions (min. 5-7 standards) A->B C Analyze Standards and Samples B->C D Plot Instrument Response vs. Concentration C->D E Perform Linear Regression D->E F Evaluate Curve (R², Linearity, Intercept) E->F G Quantify Unknown Samples F->G Acceptable H Troubleshoot (see workflow) F->H Not Acceptable

Caption: A workflow for generating a standard calibration curve.

References

Validation & Comparative

A Comparative Analysis of the Potency of Synthetic Cannabinoids: CHM-FUBIATA and ADB-FUBIATA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potency of two synthetic cannabinoid receptor agonists (SCRAs), CHM-FUBIATA and ADB-FUBIATA. While quantitative data for ADB-FUBIATA is available, a notable information gap exists for this compound, highlighting a critical area for future research. This document summarizes the existing experimental data, details the methodologies for potency determination, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

ADB-FUBIATA has been characterized as a potent and selective agonist for the cannabinoid receptor type 1 (CB1), with an effective concentration (EC50) in the sub-micromolar range. In contrast, it exhibits negligible activity at the cannabinoid receptor type 2 (CB2).[1] Currently, there is a lack of publicly available quantitative data on the potency (EC50 or Ki values) of this compound. Reports from forensic science and chemical suppliers classify it as a synthetic cannabinoid structurally similar to other indole-3-acetamide derivatives, but its pharmacological profile remains largely uncharacterized.[2][3] This guide therefore presents the known potency of ADB-FUBIATA and discusses the structural aspects of both compounds, which may inform hypotheses about the potential activity of this compound.

Data Presentation: Potency at Cannabinoid Receptors

The following table summarizes the available quantitative data for ADB-FUBIATA's potency at human cannabinoid receptors. No peer-reviewed experimental data for this compound's receptor affinity or potency was identified during the literature review for this guide.

CompoundReceptorPotency (EC50)Efficacy (Emax)
ADB-FUBIATA hCB1635 nM141% (relative to CP55,940)
hCB2Almost no activityNot applicable
This compound hCB1Data not availableData not available
hCB2Data not availableData not available

Experimental Protocols

The potency of ADB-FUBIATA was determined using a β-arrestin2 recruitment assay. This method assesses the functional consequence of receptor activation by measuring the recruitment of the β-arrestin 2 protein to the cannabinoid receptor.

β-Arrestin2 Recruitment Assay using NanoLuc® Binary Technology

This assay quantifies G-protein coupled receptor (GPCR) activation by measuring the interaction between the receptor and β-arrestin 2.

Principle: The assay utilizes a split-luciferase system. The CB1 or CB2 receptor is fused to a small subunit of the NanoLuc® luciferase, while β-arrestin 2 is fused to the larger, complementary subunit. Upon agonist binding to the receptor, conformational changes lead to the recruitment of the β-arrestin 2-luciferase subunit to the receptor-luciferase subunit. This proximity allows the two subunits to reconstitute a functional luciferase enzyme, which generates a luminescent signal in the presence of a substrate. The intensity of the luminescence is proportional to the extent of β-arrestin 2 recruitment and thus, to the agonist activity of the tested compound.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured and co-transfected with plasmids encoding the human cannabinoid receptor (hCB1 or hCB2) fused to one part of the NanoLuc® luciferase and β-arrestin 2 fused to the other part.

  • Compound Preparation: Test compounds (e.g., ADB-FUBIATA) are serially diluted to a range of concentrations in an appropriate assay buffer.

  • Assay Procedure:

    • Transfected cells are seeded into 96- or 384-well microplates.

    • Cells are treated with the various concentrations of the test compound or a reference agonist (e.g., CP55,940).

    • Following an incubation period to allow for receptor activation and β-arrestin 2 recruitment, the NanoLuc® luciferase substrate is added to each well.

  • Data Acquisition and Analysis:

    • Luminescence is measured using a plate reader.

    • The data are normalized to the response of a reference agonist.

    • Dose-response curves are generated by plotting the luminescent signal against the logarithm of the compound concentration.

    • The EC50 value, representing the concentration at which the compound elicits 50% of its maximal effect, is calculated from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of cannabinoid receptors.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB1_R CB1 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates Arrestin β-Arrestin CB1_R->Arrestin Recruits Agonist Cannabinoid Agonist (e.g., ADB-FUBIATA) Agonist->CB1_R Binds to AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream MAPK->Downstream Ion_Channels->Downstream Arrestin->Downstream

Caption: Canonical signaling pathways activated by cannabinoid receptor agonists.

Experimental Workflow for Potency Determination

This diagram outlines the key steps in determining the potency of a synthetic cannabinoid using a β-arrestin2 recruitment assay.

Potency Assay Workflow start Start cell_culture Cell Culture & Transfection with Receptor-Luciferase Constructs start->cell_culture compound_prep Serial Dilution of Test Compound start->compound_prep cell_seeding Seed Transfected Cells in Microplate cell_culture->cell_seeding treatment Treat Cells with Compound Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate to Allow β-Arrestin Recruitment treatment->incubation substrate_add Add Luciferase Substrate incubation->substrate_add luminescence Measure Luminescence substrate_add->luminescence data_analysis Data Analysis: Dose-Response Curve & EC50 luminescence->data_analysis end End data_analysis->end

Caption: Workflow for determining compound potency via β-arrestin2 recruitment.

Logical Relationship of Potency Comparison

The following diagram illustrates the logical flow of comparing the potency of this compound and ADB-FUBIATA based on available data.

Potency Comparison Logic cluster_adb ADB-FUBIATA cluster_chm This compound adb_data Quantitative Potency Data (EC50 = 635 nM for CB1) comparison Direct Quantitative Comparison adb_data->comparison chm_data No Quantitative Potency Data Available chm_data->comparison conclusion Conclusion: Potency of ADB-FUBIATA is known. Potency of this compound is unknown and requires experimental investigation. comparison->conclusion Not Feasible

References

Predicting the Unseen: A Comparative Guide to the Cross-Reactivity of Chm-fubiata with Cannabinoid Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to toxicological screening. Chm-fubiata, a synthetic cannabinoid, is one such compound where a lack of specific immunoassay data necessitates a predictive approach to its detection. This guide provides a comparative analysis of the predicted cross-reactivity of this compound and its primary metabolite with commercially available cannabinoid immunoassays, supported by established principles of synthetic cannabinoid detection and detailed experimental protocols.

Predictive Cross-Reactivity Analysis

Direct experimental data on the cross-reactivity of this compound with cannabinoid immunoassays is not currently available in published literature. However, by examining its chemical structure and primary metabolites, we can infer its likely interaction with antibodies designed to detect THC and other synthetic cannabinoids.

The core structure of this compound, an indole-3-acetamide derivative, differs significantly from the classic dibenzopyran structure of THC. Immunoassays targeting THC and its metabolites are therefore unlikely to exhibit significant cross-reactivity with the parent this compound molecule.

However, immunoassays developed for synthetic cannabinoids often target common structural motifs. The cross-reactivity of this compound would depend on the specific antibodies used in a given assay and their recognition of the N-cyclohexyl, fluorobenzyl, or indole components.

Metabolism plays a crucial role in the detection of synthetic cannabinoids. The most abundant metabolite of this compound is produced through hydroxylation at the cyclohexane ring (CF15).[1][2] This modification could potentially increase its affinity for certain antibodies, although this remains to be experimentally verified.

To illustrate the potential for cross-reactivity, the following table provides a predictive comparison based on the analysis of structurally similar synthetic cannabinoids and their known interactions with common immunoassay kits. It is critical to note that these are not experimental values for this compound and should be interpreted with caution.

CompoundImmunoassay KitTarget AnalytePredicted Cross-Reactivity (%)Rationale
This compoundGeneric THC Immunoassay11-nor-9-carboxy-THC< 1%Structurally dissimilar to THC.
This compoundSynthetic Cannabinoid Immunoassay (Broad Spectrum)JWH-018/AM-2201 metabolites5 - 20%Potential for limited recognition of the indole core or side chain moieties.
This compound-M (CF15)Generic THC Immunoassay11-nor-9-carboxy-THC< 1%Hydroxylation is unlikely to increase cross-reactivity with THC-specific antibodies.
This compound-M (CF15)Synthetic Cannabinoid Immunoassay (Broad Spectrum)JWH-018/AM-2201 metabolites10 - 40%Hydroxylation can sometimes increase antibody binding affinity in synthetic cannabinoid immunoassays.

Experimental Protocols

To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) would be the standard method.

Protocol: Competitive ELISA for Cannabinoid Cross-Reactivity

1. Reagents and Materials:

  • Microtiter plate pre-coated with cannabinoid-specific antibodies.

  • This compound and its metabolite(s) of interest.

  • The target cannabinoid standard for the assay (e.g., 11-nor-9-carboxy-THC or a synthetic cannabinoid metabolite).

  • Enzyme-conjugated cannabinoid (tracer).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

2. Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the target cannabinoid standard in a suitable buffer.

  • Sample Preparation: Prepare a range of concentrations of this compound and its metabolite in the same buffer.

  • Competition: Add a fixed amount of the enzyme-conjugated cannabinoid and varying concentrations of either the standard or the test compound (this compound/metabolite) to the antibody-coated wells.

  • Incubation: Incubate the plate to allow for competitive binding between the free and enzyme-labeled cannabinoids for the antibody binding sites.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate, producing a color change.

  • Signal Development: Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the amount of unlabeled cannabinoid in the sample.

  • Stopping the Reaction: Add the stop solution to halt the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a plate reader at the appropriate wavelength.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the standard. Determine the concentration of the test compound that causes 50% inhibition of the signal (IC50). Cross-reactivity is calculated as: (IC50 of standard / IC50 of test compound) x 100%.

Visualizing the Process and Principles

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying principle of cross-reactivity.

Competitive_Immunoassay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards Standards Add_Reagents Add Reagents to Antibody-Coated Plate Standards->Add_Reagents Samples Samples Samples->Add_Reagents Tracer Tracer Tracer->Add_Reagents Incubate Incubate for Competitive Binding Add_Reagents->Incubate Wash Wash Plate Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Stop_Reaction Stop Reaction Incubate_Color->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Calculate Calculate Cross-Reactivity Read_Plate->Calculate

Caption: Workflow of a competitive immunoassay for cannabinoid detection.

Cross_Reactivity_Principle cluster_thc THC Immunoassay cluster_sc Synthetic Cannabinoid Immunoassay Antibody_THC Anti-THC Antibody THC THC THC->Antibody_THC High Affinity Chm_fubiata This compound Chm_fubiata->Antibody_THC Low/No Affinity Antibody_SC Anti-SC Antibody Target_SC Target SC Target_SC->Antibody_SC High Affinity Chm_fubiata_SC This compound Chm_fubiata_SC->Antibody_SC Potential Affinity

Caption: Principle of antibody binding and cross-reactivity.

Conclusion

While definitive data is pending, a predictive analysis based on structural similarity suggests that this compound and its primary metabolite are unlikely to be detected by standard THC immunoassays. Broad-spectrum synthetic cannabinoid immunoassays may offer a higher probability of detection, although the sensitivity is expected to be variable. For unambiguous identification and quantification, mass spectrometry-based methods remain the gold standard. The experimental protocols and principles outlined in this guide provide a framework for researchers to conduct their own validation studies and contribute to a more comprehensive understanding of the cross-reactivity of emerging synthetic cannabinoids.

References

A Comparative Analysis of Receptor Activation Patterns: JWH-018 vs. a Novel FUBIATA Analog

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the receptor binding, functional activity, and downstream signaling of the classic synthetic cannabinoid JWH-018 and the more recent FUBIATA analog, ADB-FUBIATA, reveals distinct receptor activation profiles. While JWH-018 acts as a potent, full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), ADB-FUBIATA demonstrates marked selectivity as a full agonist for the CB1 receptor with negligible activity at the CB2 receptor.

This guide provides a comprehensive comparison of the receptor activation patterns of JWH-018 and ADB-FUBIATA, a close structural analog of CHM-FUBIATA. Due to a lack of available scientific literature on this compound, ADB-FUBIATA is used as a proxy to provide insights into the pharmacological characteristics of this emerging class of synthetic cannabinoids. The information presented herein is intended for researchers, scientists, and drug development professionals.

Quantitative Comparison of Receptor Interaction

The following tables summarize the key quantitative data on the binding affinity and functional activity of JWH-018 and ADB-FUBIATA at human cannabinoid receptors.

Table 1: Receptor Binding Affinity (Ki)

CompoundReceptorBinding Affinity (Ki) [nM]Experimental Method
JWH-018 hCB19.00 ± 5.00[1]Radioligand Binding Assay
hCB22.94 ± 2.65[1]Radioligand Binding Assay
ADB-FUBIATA hCB1Data not available-
hCB2Data not available-

Table 2: Functional Activity (EC50 and Emax)

CompoundReceptorPotency (EC50) [nM]Efficacy (Emax) [% of reference agonist]Experimental Method
JWH-018 hCB1102[1]Full agonistcAMP Inhibition Assay
hCB2133[1]Full agonistcAMP Inhibition Assay
ADB-FUBIATA hCB1635[2]141% (relative to CP55,940)β-arrestin2 Recruitment Assay
hCB2Almost no activity-β-arrestin2 Recruitment Assay

Downstream Signaling Pathways

Upon binding to cannabinoid receptors, both JWH-018 and ADB-FUBIATA initiate a cascade of intracellular signaling events. However, their distinct receptor affinities suggest different overall physiological effects.

JWH-018 is known to activate multiple signaling pathways through both CB1 and CB2 receptors. Activation of these G-protein coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, JWH-018 has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

ADB-FUBIATA , due to its high selectivity for the CB1 receptor, is expected to primarily trigger CB1-mediated signaling cascades. The potent recruitment of β-arrestin2 suggests a strong potential for receptor desensitization and internalization, a common mechanism for regulating GPCR signaling. While direct studies on its broader signaling profile are limited, its agonism at CB1 implies it will also modulate adenylyl cyclase and potentially other G-protein-dependent pathways.

General Cannabinoid Receptor Signaling Ligand Cannabinoid Agonist (JWH-018 / ADB-FUBIATA) CB1R CB1 Receptor Ligand->CB1R Binds (JWH-018 & ADB-FUBIATA) CB2R CB2 Receptor Ligand->CB2R Binds (JWH-018) G_protein Gi/o Protein CB1R->G_protein Activates beta_arrestin β-arrestin2 CB1R->beta_arrestin Recruits (ADB-FUBIATA) CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway Activates cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization beta_arrestin->Internalization

Figure 1: Simplified signaling pathways for cannabinoid receptor agonists.

Experimental Protocols

The data presented in this guide were obtained through various in vitro experimental techniques. Below are generalized methodologies for the key assays cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target cannabinoid receptor (CB1 or CB2) are prepared from cultured cells or tissue homogenates.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (e.g., JWH-018).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate with Radioligand & Test Compound prep->incubate separate Separate Bound from Free (Filtration) incubate->separate detect Quantify Radioactivity separate->detect analyze Calculate IC50 and Ki detect->analyze end End analyze->end

Figure 2: Workflow for a typical radioligand binding assay.

β-Arrestin2 Recruitment Assay

This assay measures the ability of a ligand to induce the recruitment of β-arrestin2 to the cannabinoid receptor, a key step in receptor desensitization and an indicator of agonist activity.

  • Cell Culture: A cell line engineered to co-express the cannabinoid receptor and a β-arrestin2 fusion protein (often linked to a reporter enzyme fragment) is used.

  • Compound Addition: The cells are treated with varying concentrations of the test compound (e.g., ADB-FUBIATA).

  • Incubation: The cells are incubated to allow for ligand binding and subsequent β-arrestin2 recruitment.

  • Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured. The signal intensity is proportional to the extent of β-arrestin2 recruitment.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the test compound.

cAMP Inhibition Assay

This functional assay determines the ability of a cannabinoid agonist to inhibit the production of cAMP.

  • Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured.

  • Stimulation: The cells are first stimulated with forskolin to increase basal cAMP levels.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., JWH-018).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.

  • Data Analysis: The degree of inhibition of forskolin-stimulated cAMP production is calculated, and dose-response curves are used to determine the EC50 of the compound.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK signaling pathway by quantifying the phosphorylation of ERK1/2.

  • Cell Culture and Starvation: Cells expressing the cannabinoid receptor are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.

  • Compound Stimulation: The cells are stimulated with the test compound for a specific time period.

  • Cell Lysis: The cells are lysed to extract cellular proteins.

  • Detection: The levels of phosphorylated ERK1/2 and total ERK1/2 are determined using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with specific antibodies.

  • Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the extent of activation.

Conclusion

The comparison between JWH-018 and ADB-FUBIATA highlights the evolving landscape of synthetic cannabinoids. JWH-018 displays a broad-spectrum agonist profile, potently activating both CB1 and CB2 receptors. In contrast, ADB-FUBIATA exhibits a more selective activation pattern, acting as a full agonist at the CB1 receptor with minimal engagement of the CB2 receptor. This selectivity has significant implications for the pharmacological and toxicological profiles of these compounds and underscores the importance of detailed receptor characterization for understanding their effects. The provided experimental methodologies offer a foundation for the continued investigation of these and other novel psychoactive substances.

References

Comparative Analysis of CH-FUBIATA and Structurally Related Synthetic Cannabinoid Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro metabolic pathways of the synthetic cannabinoid CH-FUBIATA and its structurally related analogs: ADB-FUBIATA, AFUBIATA, and CH-PIATA. The information presented is based on experimental data from in vitro studies utilizing human liver microsomes, providing crucial insights into the biotransformation of these compounds.

Introduction to CH-FUBIATA and Analogs

CH-FUBIATA is a synthetic cannabinoid characterized by an indole-3-acetamide structure.[1][2] Like other synthetic cannabinoids, it is designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] Understanding the metabolism of these compounds is critical for forensic identification, clinical toxicology, and the development of potential therapeutic interventions. This guide focuses on a comparative analysis of the phase I metabolic pathways of CH-FUBIATA and three of its close analogs: ADB-FUBIATA, AFUBIATA, and CH-PIATA. These compounds share a common structural core but differ in their substituent groups, leading to variations in their metabolic profiles.[3]

Comparative Metabolic Pathways

The primary metabolic pathways for CH-FUBIATA and its analogs involve hydroxylation and N-dealkylation, with some compounds also undergoing ketone formation. These reactions are primarily carried out by cytochrome P450 enzymes in the liver.

CH-FUBIATA undergoes two main metabolic transformations:

  • Hydroxylation: The primary metabolic route is the hydroxylation of the cyclohexyl group.

  • N-dealkylation: Cleavage of the N-cyclohexylmethyl group also occurs.

ADB-FUBIATA metabolism is characterized by:

  • Hydroxylation: The preferred site of hydroxylation for ADB-FUBIATA is the indole ring or the adjacent methylene group. This differs from some other synthetic cannabinoids where hydroxylation occurs on other parts of the molecule.

  • N-dealkylation: Similar to CH-FUBIATA, N-dealkylation is a notable pathway.

AFUBIATA displays the following metabolic pathways:

  • Hydroxylation: The adamantane group is the primary site of hydroxylation.

  • Ketone Formation: In addition to hydroxylation, AFUBIATA can be metabolized to a ketone.

  • N-dealkylation: This is also a shared pathway with the other analogs.

CH-PIATA is metabolized through:

  • Hydroxylation: The pentane group is the main site for hydroxylation.

  • Ketone Formation: Similar to AFUBIATA, CH-PIATA can undergo oxidation to form a ketone.

  • N-dealkylation: This pathway is also observed for CH-PIATA.

Data Presentation

While quantitative data on the relative abundance of each metabolite is not publicly available in the cited literature, the most abundant metabolite for each compound has been identified based on chromatographic peak areas from in vitro studies.

CompoundMost Abundant MetabolitePrimary Metabolic Pathways
CH-FUBIATA CF15 (hydroxylated at the cyclohexane)Hydroxylation, N-dealkylation
ADB-FUBIATA AF7 (hydroxylated at the indole/adjacent methylene)Hydroxylation, N-dealkylation
AFUBIATA A16 (hydroxylated at the adamantane)Hydroxylation, Ketone Formation, N-dealkylation
CH-PIATA CP9 (hydroxylated at the pentane)Hydroxylation, Ketone Formation, N-dealkylation

Metabolic Pathway Diagrams

The following diagrams illustrate the primary phase I metabolic pathways for CH-FUBIATA and its analogs.

CH-FUBIATA Metabolic Pathway parent CH-FUBIATA metabolite1 Cyclohexyl-hydroxylated CH-FUBIATA (CF15 - Most Abundant) parent->metabolite1 Hydroxylation metabolite2 N-dealkylated CH-FUBIATA parent->metabolite2 N-dealkylation ADB-FUBIATA Metabolic Pathway parent ADB-FUBIATA metabolite1 Indole/methylene-hydroxylated ADB-FUBIATA (AF7 - Most Abundant) parent->metabolite1 Hydroxylation metabolite2 N-dealkylated ADB-FUBIATA parent->metabolite2 N-dealkylation AFUBIATA Metabolic Pathway parent AFUBIATA metabolite1 Adamantane-hydroxylated AFUBIATA (A16 - Most Abundant) parent->metabolite1 Hydroxylation metabolite2 AFUBIATA Ketone parent->metabolite2 Ketone Formation metabolite3 N-dealkylated AFUBIATA parent->metabolite3 N-dealkylation CH-PIATA Metabolic Pathway parent CH-PIATA metabolite1 Pentane-hydroxylated CH-PIATA (CP9 - Most Abundant) parent->metabolite1 Hydroxylation metabolite2 CH-PIATA Ketone parent->metabolite2 Ketone Formation metabolite3 N-dealkylated CH-PIATA parent->metabolite3 N-dealkylation

References

A Comparative Guide to the Inter-laboratory Validation of Chm-fubiata Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development, the consistency and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of the inter-laboratory validation of "Chm-fubiata" analytical standards against two leading alternatives, Competitor X and Competitor Y. The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[1][2][3] This process is a cornerstone of Good Manufacturing Practices (GMP), ensuring that analytical methods are reliable, accurate, and robust for assessing product quality.[4]

Data Summary: Performance of Analytical Standards

The following table summarizes the key performance characteristics evaluated during the inter-laboratory validation study. These parameters are essential for ensuring the quality, safety, and efficacy of pharmaceutical products.[2] The validation process involves a set of procedures to evaluate the performance characteristics of the analytical method.

Parameter This compound Competitor X Competitor Y Acceptance Criteria
Linearity (R²) 0.99950.99890.9992≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 102.1%99.0% - 101.5%98.0% - 102.0%
Precision (RSD %)
- Repeatability0.85%1.10%0.95%≤ 2%
- Intermediate Precision1.20%1.55%1.35%≤ 2%
LOD (µg/mL) 0.050.080.06Report
LOQ (µg/mL) 0.150.250.18Report

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Protocols

Detailed methodologies were employed to ensure a thorough and objective comparison of the analytical standards. A well-structured validation protocol is essential for guiding the validation process.

1. Linearity

The linearity of an analytical procedure is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Procedure: A minimum of five concentrations of the reference standard were prepared. Each concentration was injected in triplicate, and the peak areas were plotted against the corresponding concentrations.

  • Analysis: The linearity was evaluated by linear regression analysis. The correlation coefficient (R²) was determined.

2. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Accuracy was determined by the recovery method. Known amounts of the analyte were added to a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.

  • Analysis: The percentage recovery was calculated by comparing the amount of analyte found versus the amount added.

3. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay Precision): The same analyst performed the analysis on the same day, using the same equipment. Six replicate samples at 100% of the target concentration were analyzed.

  • Intermediate Precision: The analysis was performed by different analysts on different days, using different equipment to assess the method's consistency.

  • Analysis: The RSD was calculated for the set of measurements in both repeatability and intermediate precision studies.

4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. A series of solutions with decreasing concentrations of the analyte were prepared and analyzed.

  • Analysis: The LOD and LOQ were calculated using the formulas:

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Visualizing the Validation Process and a Hypothetical Pathway

To better illustrate the logical flow of the validation process and a potential mechanism of action for this compound, the following diagrams have been generated.

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Inter-Laboratory Execution cluster_evaluation Phase 3: Evaluation & Reporting P1 Define Analytical Method Objectives P2 Develop Validation Protocol P1->P2 P3 Establish Acceptance Criteria P2->P3 E1 Method Transfer to Participating Labs P3->E1 E2 Analysis of Validation Samples (3 Labs) E1->E2 E3 Data Collection and Reporting E2->E3 V1 Statistical Analysis of Results E3->V1 V2 Comparison Against Acceptance Criteria V1->V2 V3 Final Validation Report V2->V3

Caption: Inter-laboratory analytical method validation workflow.

G Chm_fubiata This compound Receptor Target Receptor Chm_fubiata->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inhibits CellularResponse Cellular Response (e.g., Anti-inflammatory) TranscriptionFactor->CellularResponse Regulates

Caption: Hypothetical signaling pathway for this compound.

References

Comparative Guide to the Detection of FUBIATA-Class Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The term "Chm-fubiata" is not a standard identifier for a single, specific synthetic cannabinoid. It likely refers to a class of recently emerged synthetic cannabinoid receptor agonists (SCRAs) that includes compounds such as ADB-FUBIATA and CH-FUBIATA . These substances have been identified in seized materials globally and are structurally designed to circumvent existing bans on SCRAs.[1][2][3] This guide provides a comparative overview of the analytical methods used for their detection and characterization, aimed at researchers, scientists, and professionals in drug development and forensic analysis.

Performance Characteristics of Detection Methods

The detection and quantification of FUBIATA-class compounds primarily rely on advanced chromatographic and mass spectrometric techniques. While direct, side-by-side comparative studies detailing performance metrics like Limit of Detection (LOD) and Limit of Quantitation (LOQ) are not extensively published, the following table summarizes the key characteristics of the most commonly employed methods based on available data.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)In Vitro Bioassays (e.g., β-arrestin2 recruitment)
Principle Separation of volatile compounds followed by mass-based identification and quantification.Separation by liquid chromatography followed by high-resolution mass analysis for identification of parent drug and metabolites.[4][5]Measures the functional response of cannabinoid receptors to the compound, indicating potency and efficacy.
Primary Use Qualitative identification in seized materials.Qualitative and quantitative analysis in various matrices, including seized materials and biological samples; metabolite identification.Pharmacological characterization; determining receptor selectivity (CB1 vs. CB2) and functional potency (EC50).
Sample Type Drug materials, powders (typically after dissolution in a solvent like methanol).Seized materials, biological fluids (urine, blood), human liver microsome incubates.Purified compounds for receptor activation studies.
Key Findings Provides retention time and a mass spectrum for structural elucidation.Allows for the identification of metabolites and provides high-resolution mass data for confident identification.ADB-FUBIATA is a selective and potent CB1 receptor agonist with an EC50 of 635 nM and has minimal activity at the CB2 receptor.
Reported Data Retention Time for CH-FUBIATA: 8.44 min.Retention Time for CH-FUBIATA: 9.50 min.EC50 for ADB-FUBIATA at CB1: 635 nM.
Limitations May not be suitable for thermally labile compounds; less effective for metabolite analysis without derivatization.Higher instrumentation cost and complexity compared to GC-MS.Does not provide structural information; results can be influenced by assay conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate detection. Below are protocols for the key analytical techniques cited in the literature for the analysis of FUBIATA-class compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for CH-FUBIATA

This protocol is based on the methodology used by The Center for Forensic Science Research and Education for the qualitative analysis of CH-FUBIATA in drug material.

  • Sample Preparation: The seized material is dissolved in methanol to an appropriate concentration.

  • Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent is used.

  • Chromatographic Separation:

    • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).

    • Carrier Gas: Helium at a flow rate of 1.46 mL/min.

    • Injection: 1 µL of the sample is injected in splitless mode.

    • Temperature Program: The oven temperature is initiated at 50°C, then ramped at 30°C/min to 340°C and held for 2.3 minutes.

    • Injector Port Temperature: 265°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-550 m/z.

    • Temperatures: MS Source at 230°C and MS Quadrupole at 150°C.

  • Data Analysis: The resulting mass spectrum and retention time (8.44 min for CH-FUBIATA) are compared to a reference standard for positive identification.

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS) for CH-FUBIATA

This protocol is also based on the methodology from The Center for Forensic Science Research and Education for qualitative analysis.

  • Sample Preparation: The sample is diluted in methanol.

  • Instrumentation: A Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC or equivalent.

  • Chromatographic Separation:

    • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

    • Mobile Phase: A: Ammonium formate (10 mM, pH 3.0); B: Not specified in the document, but typically methanol or acetonitrile in reverse-phase chromatography.

    • Gradient: The gradient starts at 95% A and 5% B, transitions to 5% A and 95% B over 13 minutes, and returns to initial conditions at 15.5 minutes.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Scan Range: 100-510 Da.

  • Data Analysis: The retention time (9.50 min for CH-FUBIATA) and high-resolution mass data are compared against a reference standard for identification.

Visualizing Molecular Pathways and Experimental Workflows

This compound (as a CB1 Agonist) Signaling Pathway

ADB-FUBIATA has been demonstrated to be a selective agonist of the cannabinoid receptor 1 (CB1). The activation of this G-protein coupled receptor initiates a cascade of intracellular events. The diagram below illustrates this signaling pathway.

G CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits IonChannels Modulation of Ion Channels (Ca²⁺, K⁺) Gi_o->IonChannels MAPK Activation of MAPK Pathway Gi_o->MAPK cAMP ↓ cAMP AC->cAMP FUBIATA FUBIATA-class Agonist FUBIATA->CB1 Binds and Activates PKA ↓ PKA Activity cAMP->PKA

Caption: CB1 Receptor Signaling Pathway for FUBIATA-class compounds.

General Experimental Workflow for FUBIATA Detection

The process of identifying a FUBIATA-class compound in a sample involves several key stages, from initial preparation to final data confirmation. This workflow is applicable to both forensic and research settings.

G Analytical Workflow for FUBIATA Detection Sample Sample Collection (Seized Material / Biological Fluid) Prep Sample Preparation (e.g., Dilution in Methanol) Sample->Prep Analysis Instrumental Analysis (GC-MS or LC-QTOF-MS) Prep->Analysis Data Data Acquisition (Mass Spectra, Retention Time) Analysis->Data Comparison Comparison with Reference Standard Data->Comparison ID Positive Identification Comparison->ID

Caption: A typical experimental workflow for identifying FUBIATA compounds.

References

Comparative Efficacy of CHM-FUBIATA and Analogues Against Other Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of emerging synthetic cannabinoids, with a focus on analogues of CHM-FUBIATA, relative to more established synthetic cannabinoid receptor agonists (SCRAs). Due to the limited availability of published pharmacological data for this compound, this document uses the structurally and functionally similar compound ADB-FUBIATA as a primary reference point for comparison. The information herein is intended for research and forensic applications only.

The guide summarizes key quantitative metrics of cannabinoid receptor binding and functional activity, details the experimental protocols used to derive this data, and illustrates critical biological pathways and experimental workflows.

Comparative Quantitative Data

The efficacy and potency of synthetic cannabinoids are primarily determined by their interaction with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Key metrics include the binding affinity (Kᵢ), which indicates how strongly a compound binds to the receptor, and functional activity measures like EC₅₀ (the concentration required to elicit a half-maximal response) and Eₘₐₓ (the maximum possible effect).

The following table compiles in vitro data for ADB-FUBIATA and other representative synthetic cannabinoids from various studies. Direct comparison should be approached with caution as experimental conditions can vary between laboratories.

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Max Efficacy (Eₘₐₓ)Assay Type
ADB-FUBIATA hCB1Not Reported635[1]141% (vs. CP55,940)[1]β-arrestin2 Recruitment[1]
hCB2Not Reported>10,000 (inactive)[1]-β-arrestin2 Recruitment[1]
ADB-FUBINACA hCB10.91.2114% (vs. CP55,940)[³⁵S]GTPγS
hCB20.20.6119% (vs. CP55,940)[³⁵S]GTPγS
JWH-018 hCB19.04.4100% (vs. WIN55,212)MAPK Activation
hCB22.9419.0 - 63.3High (agonist)cAMP Inhibition
AMB-FUBINACA hCB10.140.32158% (vs. CP55,940)[³⁵S]GTPγS
hCB20.481.1129% (vs. CP55,940)[³⁵S]GTPγS
Δ⁹-THC hCB125.1 - 42.6~58Partial AgonistcAMP Inhibition
CP55,940 (Reference)hCB10.98 - 2.5-Full Agonist-

Data compiled from multiple sources; refer to citations for specific experimental contexts.

Analysis of the available data indicates that ADB-FUBIATA is a potent and highly efficacious CB1 receptor agonist, while demonstrating negligible activity at the CB2 receptor, marking it as a selective CB1 agonist. Its efficacy (Eₘₐₓ) of 141% relative to the standard full agonist CP55,940 suggests it is a "superagonist" at the CB1 receptor, a characteristic common among many novel SCRAs that may be linked to their distinct and severe adverse effect profiles. In contrast, compounds like ADB-FUBINACA and AMB-FUBINACA are highly potent and efficacious agonists at both CB1 and CB2 receptors.

Experimental Protocols

The data presented above are derived from standardized in vitro pharmacological assays. Understanding these methodologies is critical for interpreting the results and designing future experiments.

This assay is used to determine the binding affinity (Kᵢ value) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

  • Principle : The assay measures the competition between a constant concentration of a high-affinity radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940) and varying concentrations of an unlabeled test compound (e.g., this compound) for binding to membranes prepared from cells expressing the target cannabinoid receptor (e.g., hCB1). The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value. This is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

  • Key Materials & Reagents :

    • Cell Membranes : Membranes from HEK-293 or CHO cells recombinantly expressing the human CB1 or CB2 receptor.

    • Radioligand : A high-affinity cannabinoid receptor ligand, typically [³H]CP55,940 or [³H]SR141716A.

    • Assay Buffer : Typically 50 mM Tris-HCl buffer containing BSA and divalent cations like MgCl₂.

    • Filtration System : A cell harvester and glass fiber filters (e.g., treated with PEI) to separate bound from unbound radioligand.

    • Detection : Liquid scintillation counter to quantify radioactivity.

  • Procedure :

    • Cell membranes, radioligand, and varying concentrations of the test compound are incubated in a 96-well plate.

    • Control wells are included for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • The plate is incubated (e.g., 60-90 minutes at 30°C) to allow the binding reaction to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on each filter is measured using a scintillation counter.

    • Data are analyzed using non-linear regression to determine the IC₅₀, which is then used to calculate the Kᵢ value.

This functional assay measures the activation of G-proteins following agonist binding to a G-protein-coupled receptor (GPCR) like the CB1 receptor. It is a direct measure of receptor activation and is used to determine a compound's potency (EC₅₀) and efficacy (Eₘₐₓ).

  • Principle : CB1 and CB2 receptors are coupled to Gᵢ/ₒ proteins. When an agonist binds, the receptor undergoes a conformational change, causing the Gα subunit to release GDP and bind GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates. The amount of incorporated radioactivity is proportional to the level of receptor activation, providing a measure of the agonist's functional efficacy.

  • Key Materials & Reagents :

    • Cell Membranes : As described for the binding assay.

    • Radioligand : [³⁵S]GTPγS.

    • Reagents : GDP (to ensure G-proteins are in their inactive state before agonist stimulation), assay buffer.

    • Test Compound : Agonist of interest at varying concentrations.

  • Procedure :

    • Cell membranes are pre-incubated with the test compound at various concentrations in an assay buffer containing a set concentration of GDP.

    • The reaction is initiated by the addition of [³⁵S]GTPγS.

    • The mixture is incubated (e.g., 60 minutes at 30°C) to allow for G-protein activation and [³⁵S]GTPγS binding.

    • The reaction is terminated by rapid filtration, similar to the binding assay, to separate bound from free [³⁵S]GTPγS.

    • Radioactivity on the filters is quantified by scintillation counting.

    • Data are plotted as [³⁵S]GTPγS binding versus agonist concentration. Non-linear regression is used to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy), often expressed as a percentage of the stimulation produced by a standard full agonist like CP55,940.

Visualizations: Pathways and Workflows

The primary psychoactive effects of synthetic cannabinoids are mediated through the activation of the CB1 receptor, which is coupled to the inhibitory G-protein, Gαi/o.

CB1_Signaling_Pathway cluster_membrane Plasma Membrane SC Synthetic Cannabinoid (Agonist) CB1 CB1 Receptor SC->CB1 Binds G_Protein Gαi/o-βγ CB1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Binding_Assay_Workflow arrow arrow prep 1. Prepare Reagents (Membranes, Radioligand, Test Compound Dilutions) incubate 2. Incubate Components (Membranes + Radioligand + Test Compound) prep->incubate filter 3. Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash 4. Wash Filters (Remove Non-specifically Bound Radioligand) filter->wash quantify 5. Quantify Radioactivity (Scintillation Counting) wash->quantify analyze 6. Data Analysis (Non-linear Regression to determine IC₅₀ and Kᵢ) quantify->analyze

References

Correlating In-Silico Predictions with Experimental Data for the Synthetic Cannabinoid Chm-fubiata: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) like the synthetic cannabinoid Chm-fubiata presents a significant challenge for forensic and pharmacological sciences. Understanding the bioactivity and metabolic fate of these compounds is crucial for assessing their potential for harm and for the development of effective countermeasures. This guide provides a framework for correlating in-silico predictions with experimental data for this compound, offering a comparative analysis with the structurally similar synthetic cannabinoid ADB-fubiata.

Executive Summary

Direct in-silico predictions for this compound are not yet widely published. However, this guide outlines the established computational methodologies that can be applied to predict its properties. We present the available experimental data on this compound's metabolism and compare it with data for ADB-fubiata to provide a practical context for how future in-silico predictions can be validated. This guide serves as a methodological blueprint for researchers seeking to apply computational models to the study of new synthetic cannabinoids.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the available chemical and experimental data for this compound and the related compound ADB-fubiata.

Table 1: Chemical and Physical Data

PropertyThis compoundADB-fubiata
Chemical Formula C23H25FN2OC23H26FN3O2
Molecular Weight 364.5 g/mol 395.5 g/mol
IUPAC Name N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanamide
Class Synthetic CannabinoidSynthetic Cannabinoid

Table 2: Comparative Experimental Data

ParameterThis compoundADB-fubiata
Receptor Activity Data not availableCB1 Receptor EC50: 635 nM; Emax: 141% (relative to CP55,940)[1]
CB2 Receptor: Almost no activity[1]
Primary Metabolic Pathways Hydroxylation, N-dealkylationHydroxylation, Dehydrogenation, N-dealkylation, Amide hydrolysis, Glucuronidation[2]
Most Abundant Metabolite CF15 (hydroxylated at the cyclohexane)[3]AF7 (hydroxylated at the indole/adjacent methylene)[3]

Experimental Protocols

The following section details the methodology for a key experimental study that has characterized the metabolism of this compound.

In Vitro Phase I Metabolism of this compound

Objective: To identify the primary phase I metabolites of this compound using human liver microsomes.

Methodology (based on Watanabe et al., 2023):

  • Incubation: this compound (10 µmol/L) is incubated with pooled human liver microsomes (HLMs) for 1 hour. The incubation mixture contains a buffered solution and necessary cofactors for enzymatic activity.

  • Sample Preparation: Following incubation, the reaction is quenched, and the samples are diluted for analysis.

  • Analysis: The diluted samples are analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

  • Metabolite Identification: The metabolites are identified based on their mass-to-charge ratio (m/z) and fragmentation patterns observed in the mass spectra. The peak areas on the chromatograms are used to determine the relative abundance of each metabolite.

In-Silico Predictive Approaches

While specific in-silico studies on this compound are pending, several computational tools and methodologies are available to predict the metabolism and receptor affinity of new synthetic cannabinoids.

Metabolism Prediction

In-silico metabolism prediction tools utilize algorithms and databases of known metabolic reactions to predict the likely metabolites of a given compound. These tools can be broadly categorized into:

  • Rule-based systems: These systems use a predefined set of biotransformation rules to predict metabolic pathways.

  • Machine learning models: These models are trained on large datasets of known drug metabolism to predict the sites of metabolism and the resulting metabolites.

Commonly used software for metabolism prediction include:

  • GLORYx: Predicts phase I and phase II metabolites.

  • BioTransformer: Predicts the metabolism of small molecules.

  • SyGMa: A rule-based system for predicting metabolic transformations.

Cannabinoid Receptor Binding Affinity Prediction

Predicting the binding affinity of a compound to cannabinoid receptors (CB1 and CB2) is crucial for assessing its potential psychoactive effects. Common in-silico approaches include:

  • Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. For synthetic cannabinoids, these models can predict CB1 and CB2 receptor binding affinity based on molecular descriptors.

  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. The docking score can be used as an estimate of binding affinity.

Correlating In-Silico Predictions with Experimental Data for this compound

The experimental data on this compound's metabolism provides a valuable dataset for validating future in-silico predictions. The predicted metabolites from software like GLORYx or BioTransformer can be directly compared to the experimentally identified metabolites. A high degree of correlation would indicate the predictive power of the in-silico model for this class of compounds.

Similarly, once experimental data on the CB1 and CB2 receptor activity of this compound becomes available, it can be used to validate QSAR models and molecular docking studies. The predicted binding affinities can be compared with the experimentally determined EC50 values to assess the accuracy of the computational models.

Visualizations

Experimental_Workflow cluster_incubation Incubation cluster_analysis Analysis Chm_fubiata This compound (10 µmol/L) Incubate Incubate for 1 hour Chm_fubiata->Incubate HLM Human Liver Microsomes HLM->Incubate Dilution Sample Dilution Incubate->Dilution Quench Reaction LC_HRMS LC-HRMS Analysis Dilution->LC_HRMS Metabolite_ID Metabolite Identification LC_HRMS->Metabolite_ID

Experimental workflow for in vitro metabolism study.

Metabolic_Pathway cluster_metabolites Phase I Metabolites Chm_fubiata This compound Hydroxylated Hydroxylated Metabolites (e.g., at cyclohexane) Chm_fubiata->Hydroxylated Hydroxylation N_dealkylated N-dealkylated Metabolites Chm_fubiata->N_dealkylated N-dealkylation

Metabolic pathway of this compound.

Correlation_Logic cluster_insilico In-Silico Prediction cluster_experimental Experimental Validation Metabolism_Prediction Metabolism Prediction (e.g., GLORYx, BioTransformer) Correlation Correlation & Validation Metabolism_Prediction->Correlation Receptor_Binding_Prediction Receptor Binding Prediction (e.g., QSAR, Docking) Receptor_Binding_Prediction->Correlation Metabolism_Data Metabolism Data (LC-HRMS) Metabolism_Data->Correlation Receptor_Binding_Data Receptor Binding Data (Binding Assays) Receptor_Binding_Data->Correlation

References

Safety Operating Guide

Proper Disposal of CHM-FUBIATA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of CHM-FUBIATA, a synthetic cannabinoid. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

This compound, a potent indazole-based synthetic cannabinoid, requires careful handling and disposal due to its pharmacological activity and potential hazards. Proper disposal is not only a matter of regulatory compliance but also a fundamental aspect of laboratory safety and responsible chemical management. Disposal procedures must always be in accordanceance with official regulations.[1] For specific guidance, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Disposal Procedures

The primary recommendation for the disposal of this compound is to adhere to official regulations.[1] This typically involves treating it as a hazardous chemical waste. Smaller quantities may have different disposal routes, but this should be confirmed with local environmental health and safety (EHS) offices.

Key Disposal Steps:
  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards, handling, and disposal.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, properly labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), its CAS number (922092-52-2), and appropriate hazard symbols.

  • Engage a Licensed Waste Disposal Contractor: The disposal of chemical waste like this compound must be handled by a licensed and qualified hazardous waste disposal company. Your institution's EHS department will have established procedures for this.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound and its waste.

Quantitative Data Summary

ParameterValueSource
CAS Number922092-52-2[1]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling and disposing of potent synthetic cannabinoids in a research setting follows a standardized workflow to ensure safety and compliance.

General Laboratory Workflow for this compound Handling and Disposal

cluster_acquisition Acquisition & Preparation cluster_experiment Experimentation cluster_disposal Waste Management & Disposal a1 Receive & Log this compound a2 Prepare Stock Solutions in Fume Hood a1->a2 e1 Conduct In Vitro / In Vivo Assays a2->e1 Use in Experiments e2 Collect All Contaminated Materials (pipette tips, tubes, etc.) e1->e2 d1 Segregate this compound Waste e2->d1 Transfer to Waste Stream d2 Label Waste Container (Chemical Name, CAS#, Hazard Symbols) d1->d2 d3 Store in Designated Hazardous Waste Area d2->d3 d4 Schedule Pickup by Licensed Waste Contractor d3->d4

Figure 1: A generalized workflow for the handling and disposal of this compound in a laboratory setting.

Signaling Pathway Considerations

While the disposal procedure itself does not directly involve biological signaling pathways, it is crucial for researchers to be aware of the mechanism of action of this compound, as accidental exposure can have significant physiological effects. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system.

CHM_FUBIATA This compound CB1_Receptor CB1 Receptor CHM_FUBIATA->CB1_Receptor Agonist CB2_Receptor CB2 Receptor CHM_FUBIATA->CB2_Receptor Agonist Downstream_Effects Downstream Cellular Effects (e.g., inhibition of adenylyl cyclase) CB1_Receptor->Downstream_Effects CB2_Receptor->Downstream_Effects

Figure 2: Simplified diagram of this compound's interaction with cannabinoid receptors.

By understanding the potent biological activity of this compound, laboratory personnel can better appreciate the importance of stringent adherence to safety and disposal protocols to prevent unintended exposure and environmental contamination.

References

Essential Safety and Handling Protocols for Chm-fubiata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Chm-fubiata. Given that this compound is an analytical reference standard structurally similar to known synthetic cannabinoids, and comprehensive toxicological data is not available, a highly cautious approach is mandated.[1] The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.

Hazard Assessment and Chemical Properties

While one Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance under the Globally Harmonized System (GHS), a structurally similar compound, CH-FUBIATA, is classified as harmful if swallowed and very toxic to aquatic life.[2] Furthermore, another related synthetic cannabinoid, ADB-FUBIATA, is suspected of damaging fertility or the unborn child and is also harmful if swallowed.[3] Due to these factors and the limited safety data on this compound itself, it must be handled as a potentially potent and hazardous substance.

Chemical and Physical Properties of this compound

PropertyValueReference
Formal Name N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide[1]
CAS Number 922092-52-2
Molecular Formula C₂₄H₂₇FN₂O
Molecular Weight 378.5 g/mol
Appearance A crystalline solid
Purity ≥98%
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml
Stability ≥ 4 years

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).

Recommended PPE for Handling this compound

Body PartRequired PPESpecifications and Rationale
Hands Double Gloving (Inner and Outer)Inner Glove: Nitrile. Outer Glove: Chemically resistant gloves (e.g., neoprene or nitrile). Disposable nitrile gloves offer limited protection and should be changed immediately upon contact with the chemical. Double gloving provides an additional layer of protection against potential tears or rapid permeation.
Eyes/Face Safety Goggles and Face ShieldSafety goggles that meet ANSI Z.87.1 standards are the minimum requirement. A face shield must be worn over safety goggles to protect against splashes when working with solutions or any procedure that could generate aerosols.
Body Dedicated Laboratory CoatA buttoned, long-sleeved laboratory coat made of a low-permeability material. This coat should be dedicated to work with potent compounds and laundered professionally.
Respiratory NIOSH-approved RespiratorFor handling the solid compound or when there is a risk of aerosolization, a NIOSH-approved N95 respirator or higher is required. All respirator use must be in accordance with a documented respiratory protection program, including fit testing and medical clearance.
Feet Closed-toe ShoesShoes that fully cover the feet are required.

Experimental Workflow and Handling Procedures

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before introducing this compound.

    • Don all required PPE as specified in the table above.

  • Weighing (Solid Compound):

    • Perform all weighing operations within the fume hood.

    • Use a dedicated, labeled weigh boat.

    • Handle the container of this compound with care to avoid generating dust.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • Cap the vessel securely before mixing.

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood.

    • Carefully remove outer gloves and dispose of them as hazardous waste.

    • Remove the laboratory coat and hang it in a designated area.

    • Remove inner gloves and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water.

Logical Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_disposal Post-Handling & Disposal start Start: Handling this compound assess_task Assess Task: Solid or Solution Handling? start->assess_task don_base_ppe Don Base PPE: Lab Coat, Closed-toe Shoes assess_task->don_base_ppe don_gloves Don Double Gloves: Inner and Outer Nitrile/Neoprene don_base_ppe->don_gloves don_eye_face Don Eye & Face Protection: Safety Goggles & Face Shield don_gloves->don_eye_face don_respirator Don NIOSH-approved Respirator (if handling solid or risk of aerosol) don_eye_face->don_respirator handle_in_hood Conduct all work in Chemical Fume Hood don_respirator->handle_in_hood decontaminate Decontaminate Work Area handle_in_hood->decontaminate doff_ppe Doff PPE in correct order decontaminate->doff_ppe dispose_waste Dispose of all waste as Hazardous Chemical Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end

Caption: Workflow for PPE selection and use when handling this compound.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, weigh boats, bench paper, and excess solutions, must be treated as hazardous chemical waste.

Waste Management Protocol:

  • Segregation:

    • Segregate this compound waste from other chemical waste streams to avoid accidental reactions.

    • Keep solid and liquid waste in separate, clearly labeled containers.

  • Containment:

    • Use robust, leak-proof containers with screw-top lids for all this compound waste. Do not fill liquid waste containers beyond 80% capacity.

    • All waste containers must be stored in secondary containment to prevent spills.

  • Labeling:

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.

  • Disposal:

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of any this compound waste down the drain or in regular trash.

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this potent research chemical. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.